3-Chloro-5-fluorophenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPLYSLPTCBNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370526 | |
| Record name | 3-Chloro-5-fluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493038-93-0 | |
| Record name | 3-Chloro-5-fluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Chloro-5-fluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-5-fluorophenylacetonitrile synthesis pathways
An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorophenylacetonitrile
Introduction
This compound is a key chemical intermediate whose structural motif is of significant interest to researchers in medicinal chemistry and agrochemical development.[1] Its substituted phenylacetonitrile framework serves as a versatile scaffold for the synthesis of more complex, biologically active molecules. The presence of both chloro and fluoro substituents on the aromatic ring provides unique electronic properties and metabolic stability, making it a valuable building block for drug candidates and specialized chemical agents.[1] This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this compound, offering both theoretical insights and practical, field-proven protocols for the research scientist.
Chapter 1: Synthesis via Nucleophilic Substitution of Benzyl Halides
The most direct and industrially scalable approach to this compound involves the nucleophilic substitution of a corresponding 3-Chloro-5-fluorobenzyl halide with a cyanide salt. This method is favored for its high efficiency and straightforward execution.
1.1: Theoretical and Mechanistic Grounding
This synthesis route proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the 3-Chloro-5-fluorobenzyl halide, displacing the halide leaving group.
The reaction is often performed in a biphasic system (e.g., an organic solvent like toluene and water) to accommodate the solubility of the organic substrate and the inorganic cyanide salt.[2] To facilitate the reaction between the two phases, a phase-transfer catalyst (PTC) such as tributylbenzylammonium chloride is employed. The lipophilic cation of the PTC pairs with the cyanide anion, shuttling it from the aqueous phase into the organic phase where it can react with the benzyl halide. This catalytic cycle dramatically increases the reaction rate.[3]
1.2: Precursor Synthesis: 3-Chloro-5-fluorobenzyl Bromide
The requisite starting material, 3-Chloro-5-fluorobenzyl bromide, is typically synthesized from 3-chloro-5-fluorotoluene via a free-radical bromination reaction, often initiated by UV light or a radical initiator like AIBN in the presence of N-bromosuccinimide (NBS).
1.3: Detailed Experimental Protocol
The following protocol is adapted from a proven synthetic method for the cyanation of 3-Chloro-5-fluorobenzyl bromide.[2]
Materials:
-
3-Chloro-5-fluorobenzyl bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (3.8 eq)
-
Tributylbenzylammonium chloride (0.07 eq)
-
Toluene
-
Deionized Water
-
Acetic Acid (0.36 eq)
-
Anhydrous Magnesium Sulfate
-
Saturated Sodium Chloride Solution (Brine)
Procedure:
-
In a well-ventilated fume hood, charge a reaction vessel with 3-Chloro-5-fluorobenzyl bromide (58.23 g, 260 mmol) and toluene (260 mL).
-
Add acetic acid (5.35 mL, 93.6 mmol) to the solution.
-
In a separate vessel, prepare an aqueous solution of sodium cyanide (48.57 g, 990 mmol) in deionized water (195 mL).
-
Add the phase-transfer catalyst, tributylbenzylammonium chloride (5.68 g, 18.2 mmol), to the aqueous sodium cyanide solution.
-
With vigorous stirring, slowly add the aqueous cyanide/catalyst solution to the organic solution of the benzyl bromide. An exotherm may be observed.
-
Stir the resulting biphasic mixture continuously at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer. Wash it sequentially with deionized water (200 mL) and saturated sodium chloride solution (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on basic silica gel using a hexane-ethyl acetate (4:1, v/v) eluent to afford the final product.
1.4: Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-5-fluorobenzyl bromide | [2] |
| Key Reagents | Sodium Cyanide, Tributylbenzylammonium chloride | [2] |
| Solvent System | Toluene / Water | [2] |
| Reaction Time | 4 hours | [2] |
| Temperature | Room Temperature | [2] |
| Reported Yield | ~100% (as brown oil) | [2] |
1.5: Experimental Workflow Diagram
Caption: Workflow for Synthesis via Nucleophilic Substitution.
Chapter 2: Synthesis via the Sandmeyer Reaction
An alternative and classic approach for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[4][5] This pathway begins with the corresponding aniline, 3-chloro-5-fluoroaniline, and converts the amino group into a nitrile via a diazonium salt intermediate.
2.1: Mechanistic Overview
The Sandmeyer reaction is a two-part process:[6]
-
Diazotization: The primary aromatic amine (3-chloro-5-fluoroaniline) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺).[7][8]
-
Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). A single-electron transfer from the copper(I) to the diazonium salt is proposed, leading to the formation of an aryl radical, nitrogen gas, and copper(II). The aryl radical then reacts with the cyanide to form the desired benzonitrile product.[6]
2.2: Representative Experimental Protocol
This is a generalized protocol, as a specific procedure for this compound was not available in the initial search. It should be optimized for this specific substrate.
Materials:
-
3-Chloro-5-fluoroaniline (1.0 eq)
-
Hydrochloric Acid (HCl), concentrated (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Cyanide (CuCN) (1.2 eq)
-
Sodium Cyanide (NaCN) (if preparing a CuCN complex)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 3-chloro-5-fluoroaniline in a mixture of concentrated HCl and water. Cool the solution to 0–5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C.
-
Stir for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt is now complete.
-
-
Cyanation:
-
In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide. This is often done by dissolving CuCN in an aqueous solution of NaCN or KCN to form a soluble complex.
-
Warm the copper cyanide solution to approximately 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue to heat the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
2.3: Pathway Diagram
Caption: Synthesis of 3-Chloro-5-fluorobenzonitrile via Sandmeyer Reaction.
Chapter 3: Alternative Synthetic Strategies
While the previous two methods are the most common, other strategies exist that may be suitable depending on the available starting materials and laboratory capabilities.
3.1: Multi-step Synthesis from 3-Chloro-5-fluorobenzaldehyde
A logical, albeit longer, pathway can be envisioned starting from the commercially available 3-Chloro-5-fluorobenzaldehyde.[9][10]
-
Reduction: The aldehyde is first reduced to the corresponding benzyl alcohol, 3-chloro-5-fluorobenzyl alcohol, using a standard reducing agent like sodium borohydride (NaBH₄).
-
Halogenation: The benzyl alcohol is then converted into a good leaving group, typically the benzyl chloride or bromide. This can be achieved using reagents such as thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide.
-
Cyanation: The resulting 3-chloro-5-fluorobenzyl halide is then subjected to cyanation as described in Chapter 1.
Caption: Conceptual Pathway from 3-Chloro-5-fluorobenzaldehyde.
3.2: Modern Palladium-Catalyzed Cyanation
Modern organic synthesis offers powerful cross-coupling methods for the cyanation of aryl halides. This approach would start with a di-halogenated precursor, such as 1-bromo-3-chloro-5-fluorobenzene. Using a palladium catalyst, a suitable phosphine ligand, and a cyanide source, the more reactive aryl bromide can be selectively converted to a nitrile.[11]
Environmentally safer and less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), are often preferred in these modern protocols.[12] While potentially more expensive due to the catalyst, this method offers excellent functional group tolerance and can be performed under milder conditions than the Sandmeyer reaction.
Conclusion
The synthesis of this compound is most efficiently achieved through the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide . This method is high-yielding, procedurally straightforward, and amenable to scale-up. The Sandmeyer reaction provides a robust alternative, particularly if 3-chloro-5-fluoroaniline is a more accessible starting material. Finally, multi-step sequences from the corresponding benzaldehyde and modern palladium-catalyzed methods represent viable, albeit more complex or costly, alternatives that offer flexibility in synthetic design. The choice of pathway will ultimately depend on factors such as starting material availability, cost, required scale, and the specific capabilities of the research laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1 [matrix-fine-chemicals.com]
- 10. chemimpex.com [chemimpex.com]
- 11. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 12. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
An In-depth Technical Guide to 3-Chloro-5-fluorophenylacetonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its unique molecular structure, featuring both chlorine and fluorine substituents on the phenyl ring, imparts distinct physicochemical properties and enhanced reactivity, making it a valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, safety considerations, and applications of this compound, serving as a critical resource for professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and synthesis. These properties dictate its behavior in various chemical environments and are crucial for process development and optimization.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClFN | [1][2] |
| Molecular Weight | 169.58 g/mol | [1][2] |
| CAS Number | 493038-93-0 | [1][2] |
| Appearance | Colorless to light yellow to light orange clear liquid | [2] |
| Boiling Point | 244.7 ± 25.0 °C (Predicted) | [1] |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | n20/D 1.523-1.525 | [1] |
| Water Solubility | Not miscible or difficult to mix with water. | [1] |
| Storage Temperature | Room Temperature, Sealed in dry conditions. | [1] |
It is important to note that the boiling point and density are predicted values.[1] Experimental determination of these properties is recommended for precise process control. The compound's immiscibility in water is a key consideration for reaction work-ups and purification procedures, often necessitating the use of organic solvents.
Molecular Structure and Spectral Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
References
3-Chloro-5-fluorophenylacetonitrile CAS number and structure
An In-Depth Technical Guide to 3-Chloro-5-fluorophenylacetonitrile (CAS: 493038-93-0)
Introduction
This compound, registered under CAS number 493038-93-0, is a highly functionalized aromatic nitrile that has emerged as a critical building block in modern organic synthesis.[1][2][3] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts enhanced reactivity and selectivity, making it a valuable intermediate in diverse fields.[1] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, tailored for professionals in research, development, and drug discovery. The strategic placement of its functional groups allows for the precise construction of complex molecular architectures, a crucial aspect in the development of novel pharmaceutical agents, advanced agrochemicals, and specialty materials.[1]
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of a compound are foundational to understanding its reactivity and potential applications. This compound is also known by its synonym, 3-Chloro-5-fluorobenzyl cyanide.[1][3]
IUPAC Name: 2-(3-Chloro-5-fluorophenyl)acetonitrile[3]
Chemical Structure Diagram
The molecule consists of a benzene ring substituted at positions 1, 3, and 5 with a cyanomethyl (-CH₂CN), a chloro (-Cl), and a fluoro (-F) group, respectively.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this compound, which are essential for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 493038-93-0 | [1][2] |
| Molecular Formula | C₈H₅ClFN | [1][2] |
| Molecular Weight | 169.58 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |
| Density | 1.29 g/cm³ (predicted: 1.286±0.06 g/cm³) | [1][2] |
| Boiling Point | 244.7 ± 25.0 °C (Predicted) | [2] |
| Refractive Index | n20D 1.52 | [1] |
| Solubility | Not miscible or difficult to mix with water | [2] |
| Storage | Store at room temperature, sealed in a dry environment | [1][2] |
Synthesis and Mechanistic Insights
A robust and scalable synthesis is paramount for the utility of any chemical intermediate. This compound is commonly prepared via a nucleophilic substitution reaction involving the corresponding benzyl bromide.
Synthetic Workflow
The synthesis involves the cyanation of 3-Chloro-5-fluorobenzyl bromide. This reaction is a classic example of a phase-transfer catalyzed process, which is essential for bringing the water-soluble nucleophile (cyanide) into contact with the water-insoluble organic electrophile.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-Chloro-5-fluorobenzyl bromide (1.0 eq) and a catalytic amount of acetic acid in toluene.
-
Addition of Reagents: To the stirring solution, slowly add an aqueous solution of sodium cyanide (~3.8 eq) and a phase-transfer catalyst, tributylbenzyl ammonium chloride (0.07 eq).
-
Reaction: Maintain vigorous stirring at room temperature for approximately 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Workup: Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and a saturated sodium chloride solution.[2]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil using basic silica gel column chromatography with a hexane-ethyl acetate solvent system to yield pure this compound.[2]
Causality and Expertise: The use of a phase-transfer catalyst like tributylbenzyl ammonium chloride is critical for the success of this reaction. The catalyst forms a lipophilic ion pair with the cyanide anion, shuttling it from the aqueous phase into the organic phase where it can react with the benzyl bromide. The addition of acetic acid helps to maintain a stable pH. The basic silica gel for purification is chosen to effectively remove any acidic impurities.
Spectroscopic Characterization
Structural confirmation is a non-negotiable step in synthesis. The structure of this compound is typically verified using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive evidence of the structure. A typical spectrum in CDCl₃ would show:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₈H₅ClFN.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands, including a sharp peak for the nitrile (C≡N) stretch around 2250 cm⁻¹ and bands corresponding to the C-Cl, C-F, and aromatic C-H bonds.
Applications in Research and Development
The utility of this compound stems from its identity as a versatile chemical intermediate. The chloro, fluoro, and nitrile functionalities all serve as handles for further synthetic transformations.
-
Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] The halogenated phenyl moiety is a common feature in drugs targeting a range of conditions, including neurological disorders.[1] The presence of chlorine and fluorine can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4]
-
Agrochemicals: It is utilized in the development of modern pesticides and herbicides.[1] The specific halogenation pattern can lead to compounds with improved efficacy and better environmental profiles compared to existing agrochemicals.[1]
-
Materials Science: Researchers employ this compound in the synthesis of specialty polymers and coatings.[1] Its stability and defined reactivity allow for the design of new materials with tailored thermal, optical, or electronic properties.[1]
Safety, Handling, and Storage
Proper handling and storage are essential due to the compound's toxicological profile.
| Hazard Information | Details | Source |
| Hazard Codes | Xn (Harmful), T (Toxic) | [2] |
| Risk Statements | R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed. R36/37/38: Irritating to eyes, respiratory system, and skin. | [2] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [2] |
| Hazard Class | 6.1 | [2] |
| Packing Group | III | [2] |
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[2] Room temperature storage is generally acceptable.[1][2]
References
Spectral Characterization of 3-Chloro-5-fluorophenylacetonitrile: A Technical Guide
Introduction
3-Chloro-5-fluorophenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a substituted benzene ring with chloro, fluoro, and cyanomethyl groups, imparts unique reactivity and biological activity to the molecules derived from it. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This technical guide provides an in-depth analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the interpretation of its spectral signatures.
Molecular Structure
The structure of this compound, with the systematic IUPAC name 2-(3-chloro-5-fluorophenyl)acetonitrile and CAS Number 493038-93-0, is presented below. Understanding the arrangement of atoms and their electronic environments is fundamental to interpreting the spectral data that follows.
commercial availability of 3-Chloro-5-fluorophenylacetonitrile
An In-depth Technical Guide to 3-Chloro-5-fluorophenylacetonitrile: Commercial Availability, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, detailed synthetic protocols, and critical applications, grounding all information in authoritative sources.
Compound Profile and Significance
This compound (also known as 3-Chloro-5-fluorobenzyl cyanide) is a substituted aromatic nitrile. Its molecular structure, featuring both chloro and fluoro substituents on the phenyl ring, imparts unique reactivity and makes it a valuable building block in organic synthesis.
The presence of halogen atoms enhances the molecule's utility as an intermediate. The electron-withdrawing nature of chlorine and fluorine activates the benzene ring for certain reactions and provides specific sites for further molecular elaboration, a crucial feature in the design of complex, biologically active molecules.
Caption: Molecular structure of this compound.
Key Compound Identifiers:
Commercial Availability
This compound is readily available from a variety of chemical suppliers, typically on a research to bulk scale. When sourcing this material, it is critical to verify purity, which is commonly determined by Gas Chromatography (GC).
The compound is generally supplied as a colorless to light yellow or orange clear liquid.[1][2] Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
Table 1: Summary of Commercial Suppliers and Specifications
| Supplier | Typical Purity | Common Pack Sizes | Reference |
| Chem-Impex | ≥ 98% (GC) | 1g, 5g, 25g | [1] |
| J & K SCIENTIFIC LTD. | Not specified | Inquire | [2] |
| Alfa Aesar | Not specified | Inquire | [2] |
| Capot Chemical Co., Ltd. | Not specified | Inquire | [2] |
| 2A Biotech | 96%+ | Inquire | [3] |
Note: Availability and pack sizes are subject to change. Always confirm with the supplier directly.
Synthesis Protocol: A Validated Approach
Understanding the synthesis of this compound is vital for process development and for researchers who may need to produce derivatives. The most common and efficient route involves the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide with a cyanide salt.[2] This reaction is often facilitated by a phase-transfer catalyst.
Causality in Experimental Design: The use of a phase-transfer catalyst, such as tributylbenzyl ammonium chloride, is a critical choice in this protocol.[2] The reaction involves an aqueous solution of sodium cyanide and an organic solution (toluene) of the benzyl bromide. These two phases are immiscible. The quaternary ammonium salt acts as a "ferry," transporting the cyanide anion (CN⁻) from the aqueous phase into the organic phase where it can react with the substrate, thereby dramatically increasing the reaction rate.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
This protocol is adapted from established procedures.[2]
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve 3-Chloro-5-fluorobenzyl bromide (58.23 g, 260 mmol) and acetic acid (5.35 mL, 93.6 mmol) in toluene (260 mL).[2]
-
-
Addition of Reagents:
-
Reaction:
-
Stir the biphasic mixture continuously at room temperature for 4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).[2]
-
-
Workup and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Isolate the organic (top) layer.[2]
-
Wash the organic layer sequentially with deionized water (200 mL) and then with a saturated sodium chloride solution (200 mL) to remove water-soluble impurities.[2]
-
-
Drying and Concentration:
-
Purification:
-
Purify the crude oil using basic silica gel column chromatography. Elute with a hexane-ethyl acetate (4:1, v/v) solvent system to obtain the final product, this compound, as a brown oil (expected yield ~44.89 g).[2]
-
Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR.[2]
-
Key Applications in Research and Development
This compound is not an end-product but a versatile intermediate whose value lies in its ability to be transformed into more complex molecules.
-
Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a wide range of functional groups. The halogenated phenyl ring is a common feature in drugs targeting neurological disorders and in kinase inhibitors for oncology.[1][4]
-
Agrochemicals: It is used in the formulation of next-generation agrochemicals, such as pesticides and herbicides.[1][5] The specific substitution pattern can lead to compounds with improved efficacy and better environmental profiles compared to older agents.[1]
-
Materials Science: The stability and defined reactivity of this molecule are leveraged in the development of specialty polymers and advanced coatings.[1] It can be incorporated into polymer backbones to confer specific properties like thermal stability or flame retardancy.
Safety and Handling
As with all nitriles, this compound must be handled with care in a well-ventilated chemical fume hood. It is classified as toxic and an irritant.
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
First Aid:
-
In case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][9]
-
In case of skin contact: Wash off with soap and plenty of water.[9]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6][9]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
-
-
Storage: Store in a dry, well-ventilated place with the container tightly closed.[2][6]
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][8][9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.cn [capotchem.cn]
An In-Depth Technical Guide to the Safe Handling and Management of 3-Chloro-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the safe handling, storage, and emergency management of 3-Chloro-5-fluorophenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1] As a Senior Application Scientist, this document synthesizes critical safety data, established protocols, and field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed as a self-validating system, emphasizing the causality behind each procedural step to foster a proactive safety culture.
Compound Identification and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol.
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK-- |
| Synonyms | 3-Chloro-5-fluorobenzyl cyanide, 2-(3-Chloro-5-fluorophenyl)acetonitrile | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 493038-93-0 | [1][2][3] |
| Molecular Formula | C₈H₅ClFN | [1][2] |
| Molecular Weight | 169.58 g/mol | [1][2] |
| Appearance | Colorless to light yellow or light orange clear liquid | [1][2] |
| Boiling Point | 244.7 ± 25.0 °C (Predicted) | [2] |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Not miscible or difficult to mix with water | [2] |
| Storage Temperature | Room Temperature, Sealed in a dry environment | [2] |
Hazard Assessment and GHS Classification
Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for this compound, this hazard assessment is based on the closely related analogue, 3-Chloro-5-fluorobenzonitrile (CAS: 327056-73-5) , and the general hazards associated with halogenated aromatic nitriles. The structural similarity suggests a comparable hazard profile.
Anticipated GHS Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[4]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[4][6]
Primary Hazard Concerns:
-
Cyanide Toxicity: The most significant and immediate danger associated with phenylacetonitrile derivatives is the potential for the release of cyanide, either through metabolic processes in the body or via decomposition. Cyanide is a potent and rapidly acting poison.
-
Dermal Absorption: Halogenated organic compounds can be readily absorbed through the skin, leading to systemic toxicity.[7]
-
Inhalation Hazard: Vapors or aerosols of the compound can be inhaled, causing respiratory tract irritation and systemic poisoning.
-
Ocular and Dermal Irritation: Direct contact can cause significant irritation to the eyes and skin.[4][5][6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at its source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning and certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their locations should be clearly marked.[8]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is dictated by the anticipated hazards.
-
Hand Protection: Wear nitrile gloves as a minimum. Consider double-gloving for extended operations or when handling larger quantities. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[6]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[4]
-
Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron is recommended.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[4][6]
Safe Handling and Storage Protocols
Adherence to strict protocols minimizes the risk of exposure and incidents.
General Handling Procedures
-
Designated Work Area: Designate a specific area within a chemical fume hood for working with this compound.
-
Avoid Aerosol Generation: Handle the liquid carefully to avoid splashing and the formation of aerosols.
-
Grounding: When transferring larger quantities, ensure all equipment is properly grounded to prevent static discharge.[7]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4][9]
Storage Requirements
-
Container: Keep the container tightly sealed and in an upright position.[2][8][9]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][9]
-
Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, and strong bases.[4][7]
Emergency Procedures: A Step-by-Step Guide
Rapid and correct response in an emergency is critical.
In Case of Exposure
Caption: Immediate actions for different routes of exposure.
Detailed First Aid Measures:
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes.[8][10] While rinsing, remove all contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10][11] Remove contact lenses if it is safe to do so.[6] Get medical attention immediately.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[6][8] If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4][7] If the person is conscious, rinse their mouth with water.[4][6] Never give anything by mouth to an unconscious person.[6][7] Call a poison control center or doctor immediately.
Spill Response Protocol
Caption: Decision-making and response for spills.
Key Spill Response Steps:
-
Evacuate and Alert: For large spills, evacuate the area immediately and inform others.[9]
-
Control and Contain: For small spills that can be safely managed by trained personnel, restrict access to the area.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup: Cover the spill with an inert absorbent material such as vermiculite or sand.[9] Do not use combustible materials. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
Reactivity and Stability
-
Stability: The compound is stable under recommended storage conditions.[4]
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive fumes, including hydrogen cyanide, hydrogen chloride, hydrogen fluoride, and oxides of carbon and nitrogen.[4][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][7]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for such compounds.[4]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Conclusion
This compound is a valuable chemical intermediate, but it presents significant health and safety risks if not handled correctly. A comprehensive understanding of its properties, potential hazards, and the implementation of robust safety protocols are essential for its safe use in a research and development setting. This guide provides the foundational knowledge and procedures to mitigate these risks, fostering a safer laboratory environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Solubility of 3-Chloro-5-fluorophenylacetonitrile in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
3-Chloro-5-fluorophenylacetonitrile is a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] Its solubility profile in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data is not widely published, this document outlines the core chemical principles governing its solubility, offers qualitative predictions, and provides a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's behavior in solution.
Introduction and Physicochemical Profile
This compound (CAS No. 493038-93-0) is a substituted aromatic nitrile.[1][2] Its molecular structure, featuring a phenyl ring with chloro, fluoro, and cyanomethyl substituents, dictates its physical and chemical properties. The presence of halogens and a polar nitrile group on a hydrophobic benzene ring results in a molecule with nuanced solubility characteristics.[1]
Understanding these characteristics is paramount for its effective use. In synthetic chemistry, solvent selection impacts reaction rates and yield. For purification via crystallization, knowledge of solubility curves is essential. In formulation, solubility dictates the choice of excipients and the ultimate bioavailability of a drug candidate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 493038-93-0 | [1][2] |
| Molecular Formula | C₈H₅ClFN | [1][2] |
| Molecular Weight | 169.58 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |
| Predicted Density | ~1.286 g/cm³ | [2] |
| Predicted Boiling Point | 244.7 ± 25.0 °C | [2] |
| Water Solubility | Not miscible or difficult to mix | [2] |
Theoretical Principles of Solubility
The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The principle of "like dissolves like" is the primary guiding factor.
-
Polarity: The molecule possesses significant polarity due to the strong dipole moment of the nitrile group (-C≡N) and the electronegative chlorine and fluorine atoms. This suggests good solubility in polar organic solvents.
-
Hydrogen Bonding: The nitrogen atom in the nitrile group has a lone pair of electrons and can act as a hydrogen bond acceptor. This allows for favorable interactions with protic solvents like alcohols (e.g., ethanol, methanol).
-
Aromatic System: The benzene ring is nonpolar and hydrophobic. It can engage in π-π stacking interactions with aromatic solvents (e.g., toluene) and contributes to solubility in less polar environments.
-
Halogen Substituents: The chloro and fluoro groups increase the molecule's polarity and can participate in dipole-dipole interactions, influencing solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).
Based on these principles, a qualitative prediction of solubility in common organic solvent classes can be made.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High to Very High | Strong dipole-dipole interactions between the solvent and the polar C-Cl, C-F, and C≡N bonds are the primary drivers. These solvents effectively solvate the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The solvents can engage in hydrogen bonding with the nitrile nitrogen (as an acceptor) and strong dipole-dipole interactions. Solubility may be slightly lower than in top polar aprotic solvents if the solvent's hydrogen-bonding network is significantly disrupted. |
| Nonpolar Aromatic | Toluene, Xylene | Moderate to High | The aromatic ring of the solute can interact favorably with the aromatic solvent via π-π stacking. The overall polarity of the solute may limit miscibility compared to more polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Similar polarity and dipole characteristics allow for effective solvation. |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, but lack the strength of ketones or alcohols. |
| Alkanes | Hexane, Heptane | Low | These are nonpolar solvents. The significant polarity of this compound makes it energetically unfavorable to dissolve in an alkane matrix. |
| Water | - | Very Low / Immiscible | The large, nonpolar phenyl group dominates the molecule's character, making it hydrophobic despite its polar functional groups.[2] |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise, quantitative data, an experimental determination is necessary. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility and is highly recommended.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid solute.
Causality and Self-Validation
This protocol is designed to be self-validating by ensuring true equilibrium is reached. Key steps and their rationale include:
-
Using Excess Solute: Ensures that the solution becomes saturated and remains so, which is the definition of solubility.[3]
-
Extended Equilibration Time: Allows sufficient time for the dissolution process to reach a steady state. Taking samples at multiple time points (e.g., 24 and 48 hours) and comparing the results validates that equilibrium has been achieved.[5]
-
Temperature Control: Solubility is temperature-dependent. A constant temperature bath ensures the data is reproducible and relevant to specific process conditions.[6]
-
Phase Separation: Filtration through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) is critical to remove all undissolved particulate matter, ensuring the analyzed sample represents only the dissolved solute.
-
Validated Analytical Method: Using a calibrated HPLC method provides the accuracy and sensitivity needed for precise quantification of the solute in the saturated solution.[7][8]
Step-by-Step Methodology
-
Preparation:
-
Select a panel of organic solvents based on the predictions in Table 2.
-
Prepare a series of clean, sealable glass vials (e.g., 4 mL or 8 mL).
-
Accurately add a known volume of a chosen solvent (e.g., 2.0 mL) to each of two or three replicate vials.
-
-
Sample Addition:
-
Add an excess amount of this compound to each vial. "Excess" means adding enough material so that undissolved liquid is clearly visible after initial mixing. A starting point would be ~50-100 mg per mL of solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator inside a temperature-controlled incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a minimum of 24 hours to allow the system to reach equilibrium. For rigorous studies, a 48-hour or 72-hour equilibration is recommended.[5][6]
-
-
Sample Collection and Phase Separation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours for the excess solute to settle.
-
Carefully draw an aliquot from the clear supernatant using a glass syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean HPLC vial. This step is critical to remove any microscopic undissolved droplets.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A 100-fold or 1000-fold dilution is common.
-
Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration.[9][10]
-
-
Quantification:
-
Prepare a set of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.[7]
-
Calculate the concentration of the diluted sample from the calibration curve.
-
Multiply the result by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility, typically reported in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While published quantitative data for the solubility of this compound in organic solvents is scarce, a thorough understanding of its physicochemical properties allows for strong qualitative predictions. The molecule is expected to be highly soluble in polar aprotic and polar protic solvents, with moderate to low solubility in nonpolar solvents. For drug development and process chemistry applications requiring precise data, the detailed shake-flask protocol provided in this guide offers a robust, reliable, and scientifically sound method for its determination. Adherence to this methodology will ensure the generation of high-quality, reproducible data essential for informed decision-making in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. pharmaguru.co [pharmaguru.co]
- 8. improvedpharma.com [improvedpharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Unlocking New Research Frontiers: A Technical Guide to 3-Chloro-5-fluorophenylacetonitrile for Drug Discovery and Materials Science
Abstract
3-Chloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile that is emerging as a pivotal building block in modern chemical synthesis. Its unique electronic properties, conferred by the meta-disposed chloro and fluoro substituents, provide a versatile scaffold for the development of novel pharmaceuticals and advanced materials. This in-depth technical guide explores the synthesis, reactivity, and potential research applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's distinct characteristics to drive innovation in their respective fields. We will delve into advanced synthetic strategies, its role in the construction of bioactive molecules such as kinase inhibitors and central nervous system (CNS) active agents, and its potential in the burgeoning field of specialty polymers.
Introduction: The Strategic Advantage of Halogenation
The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, into organic molecules is a well-established strategy in medicinal chemistry and materials science.[1][2] These substituents can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The 3-chloro-5-fluorophenyl moiety, in particular, offers a unique combination of steric and electronic effects that can be exploited to fine-tune molecular interactions and reactivity.[2] this compound, as a carrier of this valuable structural motif, serves as a versatile precursor for a wide array of complex chemical architectures.[3]
Synthesis of this compound: A Comparative Analysis
The efficient and scalable synthesis of this compound is paramount for its widespread application in research and development. This section provides a detailed overview of the primary synthetic route and discusses potential alternative methodologies.
Primary Synthetic Route: Nucleophilic Substitution
The most commonly employed method for the synthesis of this compound is the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide with a cyanide salt.[2] This reaction is typically carried out under phase-transfer catalysis conditions to facilitate the reaction between the organic-soluble benzyl bromide and the aqueous cyanide solution.
Experimental Protocol: Synthesis of this compound [2]
-
Materials:
-
3-Chloro-5-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Tributylbenzylammonium chloride (phase-transfer catalyst)
-
Toluene
-
Deionized water
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-5-fluorobenzyl bromide (1.0 eq) in toluene.
-
In a separate beaker, prepare an aqueous solution of sodium cyanide (1.5-2.0 eq).
-
To the toluene solution, add the aqueous sodium cyanide solution and tributylbenzylammonium chloride (0.05-0.1 eq).
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear oil.
-
Alternative Synthetic Strategies
-
Sandmeyer Reaction: The Sandmeyer reaction provides a classic and reliable method for the introduction of a nitrile group onto an aromatic ring.[4] This would involve the diazotization of 3-chloro-5-fluoroaniline, followed by treatment with a copper(I) cyanide salt.[5] While effective, this multi-step process may have a lower overall yield compared to the direct cyanation of a pre-functionalized benzyl derivative.
-
Cyanation of Benzyl Alcohols: Recent advances in catalysis have enabled the direct cyanation of benzyl alcohols.[6] This method offers a more atom-economical and potentially greener alternative to the use of benzyl halides. The reaction of 3-chloro-5-fluorobenzyl alcohol with a cyanide source in the presence of a suitable catalyst could provide a direct route to the target molecule.
-
From the Corresponding Aldehyde: A one-pot synthesis starting from 3-chloro-5-fluorobenzaldehyde is also a plausible route. This would involve the reduction of the aldehyde to the corresponding benzyl alcohol, in situ chlorination to the benzyl chloride, and subsequent cyanation.[7]
Table 1: Comparison of Synthetic Routes to Phenylacetonitriles
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Nucleophilic Substitution | Benzyl Halide | NaCN or KCN, Phase-transfer catalyst | High yield, readily available starting materials, straightforward procedure. | Use of highly toxic cyanide salts. |
| Sandmeyer Reaction | Aryl Amine | NaNO₂, H⁺, CuCN | Versatile for a wide range of substituted anilines. | Multi-step, potential for side reactions, use of diazonium salts. |
| Cyanation of Benzyl Alcohol | Benzyl Alcohol | Cyanide source, Catalyst (e.g., Lewis acid) | Atom-economical, avoids the use of benzyl halides. | May require specific and potentially expensive catalysts. |
Chemical Reactivity and Functional Group Transformations
The synthetic utility of this compound stems from the reactivity of its two key functional domains: the nitrile group and the halogenated aromatic ring.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, providing access to a diverse range of chemical entities.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-chloro-5-fluorophenylacetic acid. This transformation is fundamental for the synthesis of many pharmaceutical and agrochemical compounds.
-
Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(3-chloro-5-fluorophenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens up avenues for the synthesis of various amine-containing bioactive molecules.
-
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form, after hydrolysis, ketones. This allows for the construction of more complex carbon skeletons.
Caption: Key transformations of the nitrile group.
Reactions of the Aromatic Ring
The presence of chloro and fluoro substituents on the phenyl ring opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions, although the meta disposition of the electron-withdrawing nitrile group relative to the halogens makes this less favorable than in cases with ortho or para activation.[4] Nevertheless, under forcing conditions or with highly activated nucleophiles, substitution of the chloro or fluoro groups may be possible.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The 3-chloro-5-fluorophenyl moiety is often found in compounds targeting various diseases, including cancer and central nervous system disorders.[1][8]
Kinase Inhibitors
The 3-chloro-5-fluorophenyl group can be found in a number of potent kinase inhibitors. The specific substitution pattern can contribute to favorable binding interactions within the ATP-binding pocket of various kinases. For example, this moiety has been incorporated into inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and PDGFR, which are key targets in cancer therapy.[5]
Exemplary Protocol: Synthesis of a Kinase Inhibitor Intermediate
This protocol describes a key step in the synthesis of a hypothetical kinase inhibitor, demonstrating the utility of this compound.
-
Reaction: Hydrolysis of this compound to 3-Chloro-5-fluorophenylacetic acid.
-
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Deionized water
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to a solution of this compound in water.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 3-Chloro-5-fluorophenylacetic acid, which can be used in subsequent amide coupling reactions to build the final kinase inhibitor.
-
Caption: General workflow for kinase inhibitor synthesis.
Table 2: Biological Activity of Representative Kinase Inhibitors
| Kinase Target | Compound Moiety | IC₅₀ (nM) | Reference |
| VEGFR2 | 3-chloro-4-(3-cyclopropylthioureido)phenoxy | 9.4 | [5] |
| EGFR | Indole-2-carboxamide | 71 | [9] |
| c-Met | Pyridine-bioisostere of cabozantinib | 4.9 | [6] |
Central Nervous System (CNS) Active Agents
The lipophilicity imparted by the halogen atoms can facilitate the penetration of the blood-brain barrier, making the 3-chloro-5-fluorophenyl motif attractive for the design of CNS-active compounds.[1] This scaffold has been explored in the development of agents for neurological disorders.[1]
Applications in Materials Science
The unique properties of the 3-chloro-5-fluorophenyl group also lend themselves to applications in materials science, particularly in the synthesis of high-performance polymers.
Fluorinated Polyimides and Poly(aryl ether ketone)s
Fluorinated polymers are known for their excellent thermal stability, chemical resistance, and low dielectric constants.[5][10] The incorporation of the this compound moiety, or derivatives thereof, into polymer backbones can be a strategy to synthesize novel fluorinated polyimides or poly(aryl ether ketone)s (PAEKs).[8][11] The nitrile group can be a precursor for other functionalities that can be used in polymerization reactions.
Conceptual Protocol: Synthesis of a Fluorinated Polymer Precursor
This protocol outlines the synthesis of a diamine monomer that could be used in the production of a fluorinated polyimide.
-
Reaction: Reduction of a dinitro compound derived from a 3-chloro-5-fluorophenyl-containing precursor.
-
Materials:
-
Dinitro precursor containing the 3-chloro-5-fluorophenyl moiety
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Hydrazine hydrate
-
-
Procedure:
-
In a round-bottom flask, suspend the dinitro precursor and Pd/C catalyst in ethanol.
-
Heat the mixture to reflux and add hydrazine hydrate dropwise.
-
Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine monomer.
-
Purify the monomer by recrystallization or column chromatography.
-
Caption: Conceptual workflow for fluorinated polyimide synthesis.
Spectroscopic and Physical Data
Accurate analytical data is crucial for the identification and characterization of this compound.
Table 3: Physical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 493038-93-0[2] |
| Molecular Formula | C₈H₅ClFN[2] |
| Molecular Weight | 169.58 g/mol [2] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 244.7 ± 25.0 °C (Predicted)[2] |
| Density | 1.286 ± 0.06 g/cm³ (Predicted)[2] |
| ¹H NMR (300 MHz, CDCl₃) | δ 3.74 (s, 2H), 6.99 (d, J = 8.7 Hz, 1H), 7.05-7.13 (m, 1H), 7.15 (s, 1H)[2] |
| ¹³C NMR (Predicted) | δ 163.5 (d, J=248 Hz), 136.0 (d, J=9 Hz), 131.0 (d, J=9 Hz), 124.0 (d, J=3 Hz), 117.0, 115.5 (d, J=22 Hz), 113.0 (d, J=21 Hz), 23.0 |
| IR (neat, cm⁻¹) | ~2250 (C≡N stretch), ~1580, 1480 (C=C aromatic stretch), ~1100-1300 (C-F stretch), ~700-850 (C-Cl stretch) |
| Mass Spectrum (EI) | m/z 169 (M⁺), 134 (M⁺ - Cl) |
Conclusion and Future Outlook
This compound is a strategically important chemical intermediate with significant potential in both drug discovery and materials science. Its unique halogenation pattern provides a powerful tool for modulating molecular properties and reactivity. The synthetic routes to this compound are well-established, and its versatile nitrile and aromatic functionalities offer a plethora of opportunities for further chemical elaboration. As researchers continue to explore the impact of halogenation on biological activity and material performance, the demand for and applications of this compound are expected to grow. This guide provides a solid foundation for scientists and researchers to harness the potential of this valuable building block in their pursuit of novel and innovative chemical entities.
References
- 1. rsc.org [rsc.org]
- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of fluorine-containing poly(ether ether ketone)s - Beijing Institute of Technology [pure.bit.edu.cn:443]
An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorophenylacetonitrile
Introduction
3-Chloro-5-fluorophenylacetonitrile, also known as 3-chloro-5-fluorobenzyl cyanide, is a key chemical intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its substituted phenylacetonitrile structure serves as a versatile scaffold for constructing more complex compounds, finding significant application in the development of pharmaceuticals and agrochemicals.[1][3] The presence of both chloro and fluoro substituents on the aromatic ring enhances its reactivity and provides specific steric and electronic properties that are often crucial for the biological activity of the final products.[1]
This guide provides a comprehensive overview of the principal synthetic routes for preparing this compound. We will delve into the strategic selection of starting materials, provide detailed mechanistic explanations for the transformations, and present field-proven experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to select and execute the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, cost, and safety.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals several logical bond disconnections and corresponding synthetic strategies. The most apparent disconnection is at the C-CN bond, suggesting two primary pathways based on the type of carbon center the cyanide group is attached to:
-
Benzylic C-CN Bond Formation: This involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon by a cyanide source. This is a common and often high-yielding strategy.
-
Aromatic C-CN Bond Formation: This strategy would involve the direct cyanation of the aromatic ring. While possible through methods like the Sandmeyer reaction, it requires a different set of starting materials and reaction conditions.
A third, less direct route, involves the construction of the acetonitrile moiety from an existing functional group, such as an aldehyde.
Logical Flow of Synthetic Route Selection
The choice of a synthetic pathway is dictated by the availability and cost of starting materials, reaction efficiency, and scalability. The following diagram illustrates a logical workflow for selecting an appropriate route.
Caption: Decision workflow for selecting a synthetic route.
Route A: Nucleophilic Cyanation of 3-Chloro-5-fluorobenzyl Halide
This is arguably the most direct and widely employed method for the synthesis of this compound. The strategy relies on a classic nucleophilic substitution (SN2) reaction where a halide, typically bromide, is displaced by a cyanide anion.
Starting Material: 3-Chloro-5-fluorobenzyl Bromide
This starting material is commercially available, though its synthesis from the corresponding toluene derivative is also feasible. The key transformation is the reaction with a cyanide salt.
Mechanism & Rationale
The reaction proceeds via an SN2 mechanism. The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single, concerted step.
To facilitate this reaction in a biphasic system (aqueous cyanide solution and organic solvent like toluene), a phase-transfer catalyst (PTC) is essential.[4] Catalysts like tributylbenzylammonium chloride are used to shuttle the cyanide anions from the aqueous phase to the organic phase, where the reaction with the benzyl bromide occurs.[5] The addition of a small amount of acetic acid can help to maintain a suitable pH and prevent the formation of excessive amounts of undesired side products.[5]
Caption: SN2 mechanism using a phase-transfer catalyst.
Detailed Experimental Protocol
The following protocol is adapted from a documented synthesis.[5]
Materials:
-
3-Chloro-5-fluorobenzyl bromide (58.23 g, 260 mmol)
-
Toluene (260 mL)
-
Sodium cyanide (48.57 g, 990 mmol)
-
Deionized water (195 mL)
-
Tributylbenzylammonium chloride (5.68 g, 18.2 mmol)
-
Acetic acid (5.35 mL, 93.6 mmol)
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution
Procedure:
-
In a suitable reaction vessel, dissolve 3-Chloro-5-fluorobenzyl bromide (58.23 g) and acetic acid (5.35 mL) in toluene (260 mL).
-
In a separate beaker, prepare an aqueous solution of sodium cyanide (48.57 g) in deionized water (195 mL).
-
To the toluene solution, add the phase-transfer catalyst, tributylbenzylammonium chloride (5.68 g).
-
Begin vigorous stirring of the toluene mixture and slowly add the aqueous sodium cyanide solution dropwise.
-
Continue stirring the biphasic mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water (200 mL) and then with a saturated sodium chloride solution (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The resulting crude product can be purified by column chromatography to yield this compound.[5]
Route B: Sandmeyer Reaction from 3-Chloro-5-fluoroaniline
Starting Material: 3-Chloro-5-fluoroaniline
This aniline derivative is a common building block in organic synthesis.[6][7] The synthesis involves a two-step sequence: diazotization followed by cyanation.
Mechanism & Rationale
-
Diazotization: 3-Chloro-5-fluoroaniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). This converts the primary amine into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). The copper catalyst facilitates the displacement of the dinitrogen gas (N₂) by a cyanide group, forming the desired phenylacetonitrile. This step is a radical-mediated process.
Caption: Key steps of the Sandmeyer reaction.
Note: The direct product of the Sandmeyer reaction is 3-chloro-5-fluorobenzonitrile. To obtain the target phenylacetonitrile, further synthetic steps would be required, such as reduction of the nitrile to a benzylamine followed by another cyanation, or reduction to a benzyl alcohol followed by conversion to a benzyl halide and then cyanation. This makes the route significantly longer than Route A.
Route C: Conversion from 3-Chloro-5-fluorobenzaldehyde
Another viable pathway begins with the commercially available 3-Chloro-5-fluorobenzaldehyde.[8][9] This route involves converting the aldehyde functional group into the required cyanomethyl group (-CH₂CN).
Starting Material: 3-Chloro-5-fluorobenzaldehyde
This aldehyde is a stable and accessible starting material.[10] The synthesis requires a multi-step sequence. A common method is conversion to the corresponding benzyl alcohol, followed by halogenation and cyanation (similar to Route A).
Detailed Experimental Protocol (Illustrative Sequence)
Step 1: Reduction of the Aldehyde
-
Dissolve 3-Chloro-5-fluorobenzaldehyde in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Stir until the reaction is complete (monitored by TLC).
-
Perform an acidic work-up to quench the reaction and isolate the 3-Chloro-5-fluorobenzyl alcohol.
Step 2: Conversion to Benzyl Halide
-
Dissolve the resulting benzyl alcohol in an appropriate solvent (e.g., dichloromethane).
-
Treat with a halogenating agent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to convert the alcohol into the corresponding benzyl bromide or chloride.
-
Purify the resulting benzyl halide.
Step 3: Nucleophilic Cyanation
-
The obtained 3-Chloro-5-fluorobenzyl halide is then subjected to the cyanation procedure as detailed in Route A .
Comparative Analysis of Synthetic Routes
| Feature | Route A: Nucleophilic Cyanation | Route B: Sandmeyer Reaction | Route C: From Aldehyde |
| Starting Material | 3-Chloro-5-fluorobenzyl Bromide | 3-Chloro-5-fluoroaniline | 3-Chloro-5-fluorobenzaldehyde |
| Number of Steps | 1 | 2+ (to get to the acetonitrile) | 3 |
| Typical Yield | High (often >90%)[5] | Moderate to Good | Moderate (cumulative over steps) |
| Key Reagents | NaCN, Phase-Transfer Catalyst[5] | NaNO₂, CuCN | NaBH₄, PBr₃/SOCl₂, NaCN |
| Safety Concerns | High toxicity of NaCN | Unstable diazonium intermediate | Toxicity of NaCN, corrosive halogenating agents |
| Scalability | Excellent | Good, but requires strict temperature control | Good |
| Overall Efficiency | Most efficient and direct | Less direct for the target molecule | Less efficient due to multiple steps |
Conclusion
The synthesis of this compound is most efficiently achieved via the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide with sodium cyanide, facilitated by a phase-transfer catalyst (Route A). This method is direct, high-yielding, and readily scalable, making it the preferred choice for industrial and laboratory-scale production.[5]
Alternative routes starting from 3-chloro-5-fluoroaniline (Route B) or 3-chloro-5-fluorobenzaldehyde (Route C) are also viable but are less direct and involve multiple synthetic steps, which typically results in a lower overall yield and increased process complexity. The choice of these routes may be justified based on the availability and cost of the respective starting materials. For any chosen route, careful handling of toxic reagents, particularly cyanide salts, is of paramount importance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 6. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-5-fluoroaniline - Amerigo Scientific [amerigoscientific.com]
- 8. 3-CHLORO-5-FLUOROBENZALDEHYDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 3-Chloro-5-fluorobenzaldehyde | 90390-49-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1 [matrix-fine-chemicals.com]
Methodological & Application
The Strategic Utility of 3-Chloro-5-fluorophenylacetonitrile in the Synthesis of Bio-relevant Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Precursor
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. 3-Chloro-5-fluorophenylacetonitrile stands out as a valuable and versatile precursor, embedding within its structure key pharmacophoric elements. The presence of both chloro and fluoro substituents on the phenyl ring offers a nuanced modulation of electronic properties, lipophilicity, and metabolic stability in derivative compounds.[1][2] These halogen atoms can also serve as synthetic handles for further functionalization, expanding the accessible chemical space. The nitrile moiety is a particularly reactive functional group, primed for participation in a variety of cyclization and multicomponent reactions to forge a diverse array of heterocyclic systems.[2]
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, owing to their ability to engage in specific interactions with biological targets such as enzymes and receptors.[3] This guide provides detailed application notes and illustrative protocols for the utilization of this compound as a key building block in the synthesis of three important classes of heterocyclic compounds: pyrazoles, pyrimidines, and thiophenes. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower innovation in the laboratory.
Overall Synthetic Strategy from this compound
References
Application Notes and Protocols: Nucleophilic Reactivity of 3-Chloro-5-fluorophenylacetonitrile
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of 3-Chloro-5-fluorophenylacetonitrile. This versatile building block is of significant interest in medicinal chemistry due to the strategic placement of its functional groups, which allows for selective chemical modifications. We will delve into the underlying principles governing its reactivity, focusing on modern palladium-catalyzed cross-coupling methods, particularly the Buchwald-Hartwig amination. This guide offers not just procedural steps but also the rationale behind experimental choices, self-validating protocols, and comprehensive references to authoritative literature.
Introduction: The Strategic Importance of this compound
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The phenylacetonitrile core is a common motif in pharmaceuticals, and the specific substitution pattern of this molecule—a chloro, a fluoro, and a cyanomethyl group—offers a rich landscape for chemical derivatization.
The reactivity of the aryl ring is dictated by the electronic properties of its substituents:
-
Chloro (Cl) and Fluoro (F) Groups: As halogens, they are inductively electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).
-
Cyanomethyl (-CH₂CN) Group: The nitrile moiety is strongly electron-withdrawing, further enhancing the ring's susceptibility to nucleophilic attack.
The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, particularly in metal-catalyzed cross-couplings, providing a reliable handle for introducing new functional groups.
Mechanistic Pathways for Nucleophilic Substitution
While traditional Nucleophilic Aromatic Substitution (SNAr) is a possible pathway, its application to this compound is limited by the meta-positioning of the activating groups relative to the chlorine leaving group. For SNAr to be efficient, potent electron-withdrawing groups are typically required at the ortho and/or para positions. Therefore, modern synthetic strategies predominantly rely on transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination
For the crucial formation of carbon-nitrogen (C-N) bonds, the Buchwald-Hartwig amination stands as the preeminent method.[2][3] This reaction has revolutionized the synthesis of aryl amines from aryl halides, offering broad substrate scope, functional group tolerance, and milder conditions compared to classical methods.[2] The reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.
The catalytic cycle, a cornerstone of its efficacy, generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the aryl amine product and regenerating the active Pd(0) catalyst.
The choice of ligand is critical, especially for less reactive aryl chlorides. Sterically hindered and electron-rich phosphine ligands, such as XPhos, have been developed to facilitate the oxidative addition and reductive elimination steps.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Protocol: Buchwald-Hartwig Amination
This section provides a robust, field-proven protocol for the amination of this compound.
Principle and Experimental Causality
The protocol utilizes a palladium(0) precatalyst, which forms the active catalytic species in situ. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for promoting the reaction with the relatively unreactive aryl chloride substrate. A strong base, sodium tert-butoxide, is used to deprotonate the amine nucleophile without competing in the reaction. The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst. Toluene is an excellent solvent choice due to its high boiling point, allowing the reaction to be heated to drive it to completion, and its ability to dissolve both the organic substrates and the catalyst complex.
Detailed Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline, etc.)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Reagents for work-up (e.g., water, brine, sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask. The volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of the limiting reagent).
-
Reagent Addition: Stir the mixture at room temperature for 5-10 minutes. Then, add this compound (1.0 equivalent) followed by the amine nucleophile (1.2-1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.
Data Presentation: Representative Amination Reactions
| Nucleophile | Catalyst Loading (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | 1.5 | NaOt-Bu (2.0) | 110 | 6 | >90 |
| Aniline | 2.0 | NaOt-Bu (2.0) | 110 | 12 | 80-90 |
| Benzylamine | 1.5 | NaOt-Bu (2.0) | 100 | 8 | >85 |
| Diethylamine | 2.0 | K₃PO₄ (2.5) | 110 | 24 | 70-80 |
Yields are estimates based on typical Buchwald-Hartwig reactions of aryl chlorides and may vary.
Reactions with Other Nucleophiles: C-O and C-S Bond Formation
The versatility of this compound extends to reactions with oxygen and sulfur nucleophiles, enabling the synthesis of valuable aryl ethers and thioethers. Palladium-catalyzed methods, analogous to the Buchwald-Hartwig amination, are also effective for these transformations.[2]
Protocol for C-S Coupling with Thiols
The reaction with thiols can often be achieved under slightly different conditions. Thiolates are highly effective nucleophiles.
Procedure Outline:
-
In a reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), a thiol (e.g., thiophenol, 1.2 equiv.), a palladium catalyst/ligand system (e.g., Pd(OAc)₂/Xantphos), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.) in a solvent like dioxane.
-
Heat the mixture (e.g., 80-100 °C) until the starting material is consumed.
-
Perform an aqueous work-up and purify by column chromatography.
The strong nucleophilicity of the sulfhydryl group allows it to readily react with electrophiles, making this a generally efficient transformation.[4]
Experimental Workflow and Validation
A successful synthesis relies on a systematic workflow from setup to analysis.
Figure 2: General experimental workflow for synthesis and analysis.
Self-Validation and Characterization:
-
Reaction Monitoring: TLC is a rapid method to qualitatively track the consumption of starting material and the formation of the product. LC-MS provides more definitive information on the conversion and the mass of the desired product.
-
Product Confirmation: The structure of the purified product must be unequivocally confirmed.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical structure, connectivity, and the successful incorporation of the nucleophile.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
By adhering to these rigorous validation steps, researchers can ensure the integrity and reproducibility of their results.
References
Application Notes and Protocols for the Selective Reduction of 3-Chloro-5-fluorophenylacetonitrile
Abstract
This comprehensive guide provides detailed protocols and technical insights for the chemoselective reduction of the nitrile group in 3-Chloro-5-fluorophenylacetonitrile to yield the corresponding primary amine, 2-(3-Chloro-5-fluorophenyl)ethanamine. This amine is a valuable building block in pharmaceutical and agrochemical research. This document explores multiple robust reduction methodologies, including catalytic hydrogenation and chemical hydride reductions, with a strong emphasis on preserving the halogen substituents on the aromatic ring. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of the critical parameters that ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction: The Significance of 2-(3-Chloro-5-fluorophenyl)ethanamine
The selective synthesis of halogenated phenethylamines is of paramount importance in medicinal chemistry. The target molecule, 2-(3-Chloro-5-fluorophenyl)ethanamine, incorporates both chloro and fluoro substituents on the phenyl ring. These halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets. The reduction of the corresponding phenylacetonitrile is a direct and efficient route to this valuable amine. However, the challenge lies in achieving high chemoselectivity, where the nitrile group is reduced without affecting the aryl halides. This guide details reliable protocols to achieve this transformation.
Strategic Approaches to Nitrile Reduction
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Two primary strategies are commonly employed:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Raney® Nickel, Palladium, Platinum) and a hydrogen source (e.g., hydrogen gas, transfer hydrogenation reagents) to reduce the nitrile. It is often considered a "green" and cost-effective method.[1]
-
Chemical Hydride Reduction: This approach utilizes stoichiometric or catalytic amounts of hydride-donating reagents, such as Lithium Aluminum Hydride (LAH), Sodium Borohydride (in combination with promoters), or Borane complexes.[2]
The choice of method depends on several factors, including substrate tolerance to reaction conditions, desired selectivity, available equipment, and safety considerations. For this compound, the key is to employ conditions that are mild enough to prevent hydrodehalogenation.
Protocol I: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation using Raney® Nickel is a widely used and economical method for nitrile reduction.[1] The addition of a base is often crucial to suppress the formation of secondary and tertiary amine byproducts.
Mechanistic Rationale
The hydrogenation of nitriles over a metal catalyst is believed to proceed through the formation of an intermediate imine, which is then further reduced to the primary amine. The presence of a base, such as ammonia or an alkali metal hydroxide, helps to prevent the primary amine product from reacting with the intermediate imine, which would lead to the formation of a secondary amine.
Experimental Workflow
Caption: Workflow for Raney® Nickel Catalyzed Hydrogenation.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a high-pressure autoclave, add this compound (1.0 eq), ethanol (10-15 mL per gram of nitrile), and concentrated aqueous ammonia (2-3 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add a slurry of Raney® Nickel (5-10 wt% of the nitrile). The catalyst should be washed with the reaction solvent before addition.
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 50-100 psi).
-
Reaction Conditions: Heat the reaction mixture to 50-70 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and should be kept wet and disposed of properly.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
| Parameter | Recommended Condition |
| Catalyst | Raney® Nickel |
| Solvent | Ethanol, Methanol |
| Hydrogen Pressure | 50 - 100 psi |
| Temperature | 50 - 70 °C |
| Additive | Aqueous Ammonia |
| Typical Yield | 80 - 95% |
Protocol II: Chemical Reduction with Borane Complexes
Borane complexes, such as Borane-tetrahydrofuran (BH3·THF) or Borane-dimethyl sulfide (BMS), are effective reagents for the reduction of nitriles to primary amines.[3] These reagents often exhibit excellent chemoselectivity, leaving aryl halides untouched.
Mechanistic Rationale
Borane adds across the carbon-nitrogen triple bond of the nitrile. Subsequent hydrolysis of the resulting boron-nitrogen intermediates liberates the primary amine. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF).
Experimental Workflow
Caption: Workflow for Borane Reduction of a Nitrile.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-15 mL per gram of nitrile).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the Borane-THF complex solution (1.0 M in THF, ~2.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete as monitored by TLC or GC.
-
Quenching and Hydrolysis: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. Then, add 3M hydrochloric acid and heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the boron-amine complex.
-
Work-up: Cool the mixture to room temperature and basify with aqueous sodium hydroxide until the pH is >10. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or column chromatography.
| Parameter | Recommended Condition |
| Reagent | Borane-tetrahydrofuran (BH3·THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Stoichiometry | ~2.0 eq of BH3·THF |
| Work-up | Acidic Hydrolysis followed by Basic Extraction |
| Typical Yield | 85 - 95% |
Protocol III: Reduction with Sodium Borohydride and a Cobalt(II) Chloride Catalyst
While sodium borohydride (NaBH4) alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced by the addition of a transition metal salt, such as cobalt(II) chloride.[4] This system provides a milder alternative to LAH.
Mechanistic Rationale
It is proposed that cobalt(II) chloride reacts with sodium borohydride to form cobalt boride, which is the active catalytic species for the reduction of the nitrile.
Experimental Workflow
Caption: Workflow for CoCl2-Catalyzed NaBH4 Reduction.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), cobalt(II) chloride hexahydrate (0.5 eq), and methanol (15-20 mL per gram of nitrile).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (5.0 eq) in small portions over 30-60 minutes. Vigorous gas evolution will be observed.
-
Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours or until completion.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Isolation and Purification: Add water and an organic solvent (e.g., ethyl acetate) to the residue and filter to remove inorganic salts. Separate the layers of the filtrate and extract the aqueous layer with additional organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by vacuum distillation or column chromatography.
| Parameter | Recommended Condition |
| Reagent | Sodium Borohydride (NaBH4) |
| Catalyst | Cobalt(II) Chloride (CoCl2) |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Stoichiometry | 5.0 eq NaBH4, 0.5 eq CoCl2 |
| Typical Yield | 75 - 90% |
Safety Considerations
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Autoclaves should be operated by trained personnel in a well-ventilated area. Raney® Nickel is pyrophoric when dry and must be handled with care.
-
Borane Reagents: Borane-THF and BMS are flammable and react with moisture. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and glassware.
-
Sodium Borohydride: Reacts with acidic and protic solvents to release hydrogen gas. The addition to the reaction mixture should be controlled.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
Conclusion
The reduction of this compound to 2-(3-Chloro-5-fluorophenyl)ethanamine can be achieved with high yield and chemoselectivity using several methods. Catalytic hydrogenation with Raney® Nickel offers an economical and scalable route. Reduction with borane complexes provides excellent selectivity under mild conditions. The Sodium Borohydride/Cobalt(II) Chloride system is a convenient alternative to more reactive hydrides. The choice of the optimal protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.
References
Application of 3-Chloro-5-fluorophenylacetonitrile in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Intermediates in Modern Agrochemicals
In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has emerged as a paramount approach for enhancing biological efficacy, metabolic stability, and overall performance. The unique electronic properties of fluorine can significantly influence the binding affinity of a molecule to its target site, while the strength of the carbon-fluorine bond often imparts increased resistance to metabolic degradation. It is within this context that 3-Chloro-5-fluorophenylacetonitrile, a versatile and highly functionalized building block, has garnered considerable attention. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of next-generation agrochemicals.
The presence of both chloro and fluoro substituents on the phenyl ring, coupled with the reactive nitrile group, makes this compound a valuable precursor for a diverse range of heterocyclic scaffolds pivotal to modern fungicide and herbicide design. This guide will delve into the mechanistic rationale behind its application, provide detailed, field-proven protocols for its use in the synthesis of a key agrochemical intermediate, and present relevant data to support its efficacy as a synthetic building block.
Core Application: Synthesis of Pyrazole-Based Fungicide Scaffolds
A significant application of this compound lies in the synthesis of pyrazole carboxamide fungicides. This class of fungicides has seen remarkable success in controlling a broad spectrum of fungal pathogens in various crops. The 3-chloro-5-fluorophenyl moiety, when incorporated into the final active ingredient, can contribute to enhanced fungicidal activity.
The nitrile functionality of this compound serves as a key handle for the construction of the pyrazole ring system. A common and efficient strategy involves the condensation of the phenylacetonitrile with a suitable dicarbonyl equivalent, followed by cyclization with a hydrazine derivative. This approach allows for the modular synthesis of a wide array of substituted pyrazoles.
Below is a representative workflow illustrating the synthesis of a key pyrazole intermediate from this compound.
Caption: Synthetic workflow for a key pyrazole intermediate.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis of a key pyrazole intermediate derived from this compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of Ethyl 2-(3-chloro-5-fluorophenyl)-2-cyano-3-oxopropanoate
This protocol details the Claisen condensation of this compound with diethyl oxalate to yield the corresponding β-ketoester, a crucial precursor for pyrazole synthesis.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 493038-93-0 | 169.58 | 10.0 g | 0.059 |
| Diethyl oxalate | 95-92-1 | 146.14 | 9.5 g | 0.065 |
| Sodium ethoxide (21% in ethanol) | 141-52-6 | 68.05 | 22.8 mL | 0.065 |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 100 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 150 mL | - |
| 2M Hydrochloric acid | 7647-01-0 | 36.46 | As needed | - |
| Saturated sodium chloride solution | - | - | 50 mL | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (50 mL) and sodium ethoxide solution (22.8 mL, 0.065 mol).
-
In a separate beaker, dissolve this compound (10.0 g, 0.059 mol) and diethyl oxalate (9.5 g, 0.065 mol) in anhydrous ethanol (50 mL).
-
Add the solution from step 2 dropwise to the stirred sodium ethoxide solution at room temperature over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 8:2) to yield Ethyl 2-(3-chloro-5-fluorophenyl)-2-cyano-3-oxopropanoate as a viscous oil.
Expected Yield: 12.5 g (78%) Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Ethyl 5-(3-chloro-5-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylate
This protocol describes the cyclization of the β-ketoester with methylhydrazine to form the desired pyrazole ring system.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| Ethyl 2-(3-chloro-5-fluorophenyl)-2-cyano-3-oxopropanoate | - | 271.65 | 10.0 g | 0.037 |
| Methylhydrazine | 60-34-4 | 46.07 | 1.8 g | 0.039 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | - |
| Saturated sodium bicarbonate solution | - | - | As needed | - |
| Ethyl acetate | 141-78-6 | 88.11 | 150 mL | - |
| Saturated sodium chloride solution | - | - | 50 mL | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add Ethyl 2-(3-chloro-5-fluorophenyl)-2-cyano-3-oxopropanoate (10.0 g, 0.037 mol) and glacial acetic acid (50 mL).
-
Add methylhydrazine (1.8 g, 0.039 mol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C for 4 hours. Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 1:1).
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water (150 mL).
-
Neutralize the solution with saturated sodium bicarbonate solution until pH 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol/water to yield Ethyl 5-(3-chloro-5-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylate as a white solid.
Expected Yield: 8.8 g (80%) Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Causality Behind Experimental Choices
-
Choice of Base in Protocol 1: Sodium ethoxide is used as the base for the Claisen condensation. It is crucial to use an alkoxide base corresponding to the ester group of the electrophile (diethyl oxalate) to avoid transesterification as a side reaction.
-
Use of Acetic Acid in Protocol 2: Glacial acetic acid serves as both a solvent and a catalyst for the cyclization reaction. It facilitates the condensation of the hydrazine with the keto group and the subsequent intramolecular cyclization to form the pyrazole ring.
-
Work-up Procedures: The aqueous work-up steps are essential to remove unreacted reagents, catalysts, and by-products. The neutralization step in Protocol 2 is critical to ensure the product is in its neutral form for efficient extraction into the organic solvent.
Conclusion and Future Perspectives
This compound has demonstrated its value as a strategic intermediate in the synthesis of agrochemically relevant pyrazole scaffolds. The protocols outlined in this guide provide a robust and reproducible pathway to a key fungicide intermediate, highlighting the utility of this versatile building block. The modular nature of the synthetic route allows for the generation of diverse libraries of pyrazole derivatives for structure-activity relationship (SAR) studies, paving the way for the discovery of novel and more effective crop protection agents. Further exploration of the reactivity of the nitrile and the activated phenyl ring of this compound will undoubtedly lead to the development of innovative synthetic methodologies and the discovery of new classes of agrochemicals.
Application Notes & Protocols: Strategic Catalytic Transformations of 3-Chloro-5-fluorophenylacetonitrile
An in-depth guide to the catalytic applications of 3-Chloro-5-fluorophenylacetonitrile, focusing on selective transformations critical for pharmaceutical and agrochemical synthesis.
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: The Strategic Value of a Multifunctional Building Block
This compound is more than a simple chemical intermediate; it is a versatile scaffold offering multiple, distinct reaction handles. The presence of a nitrile group, a robust C-F bond, and a reactive C-Cl bond allows for a sequence of selective chemical modifications. This guide is structured to provide not only step-by-step protocols for two of its most pivotal catalytic transformations but also the underlying chemical logic. Understanding the "why" behind catalyst selection, reaction conditions, and procedural steps is paramount for troubleshooting, optimization, and innovation. We will explore the selective reduction of the nitrile and the strategic functionalization of the aryl chloride, transforming this molecule into high-value downstream products.
Part 1: Selective Catalytic Hydrogenation to 2-(3-chloro-5-fluorophenyl)ethan-1-amine
The conversion of the nitrile moiety to a primary amine is a foundational step in the synthesis of numerous biologically active compounds, including receptor modulators and central nervous system agents[1]. The primary challenge in this transformation is achieving complete reduction of the nitrile without inducing hydrodechlorination of the aromatic ring. The C-Cl bond is susceptible to cleavage under harsh hydrogenation conditions. Therefore, catalyst selection is the most critical parameter.
Expertise & Experience: The Rationale Behind Catalyst Choice
While catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are commonly used for nitrile reduction, they can be overly aggressive, leading to dehalogenation. Rhodium-based catalysts, particularly Rhodium on Carbon (Rh/C), or specific Palladium catalysts in non-acidic media, offer a superior balance of reactivity and selectivity for this substrate class[2][3]. The protocol below utilizes Rh/C in a neutral solvent (methanol) under moderate pressure and temperature to maximize the yield of the desired amine while preserving the sensitive C-Cl bond[4].
Protocol 1: Selective Nitrile Hydrogenation
This protocol is optimized for the selective reduction of this compound.
Experimental Workflow: Nitrile to Amine Reduction
Caption: Workflow for the selective catalytic hydrogenation of this compound.
Materials & Reagents
| Reagent | Grade | M.W. | Typical Supplier |
| This compound | ≥98% | 169.58 | Commercially Available |
| 5% Rhodium on Carbon (Rh/C) | 50% water wet | - | Major Catalyst Suppliers |
| Methanol (MeOH) | Anhydrous | 32.04 | Standard Reagent Co. |
| Hydrogen (H₂) | High Purity (≥99.99%) | 2.02 | Industrial Gas Supplier |
| Celite® | Filtration Grade | - | Sigma-Aldrich |
Step-by-Step Methodology
-
Reactor Charging: In a suitable high-pressure autoclave, create a slurry of 5% Rhodium on Carbon (5 wt% loading relative to the substrate) in anhydrous methanol (approx. 10 mL per gram of substrate).
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous methanol to the autoclave.
-
System Inerting: Seal the autoclave securely. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction Execution: Pressurize the reactor to 5-7 bar (approx. 75-100 psi) with hydrogen. Commence vigorous stirring and heat the reaction mixture to 50°C.
-
Reaction Monitoring: Monitor the reaction's progress by observing hydrogen uptake. Confirm completion by taking aliquots (after safely depressurizing and purging) for analysis by HPLC or TLC. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Upon completion, cool the reactor to ambient temperature, carefully vent the excess hydrogen, and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Rinse the pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and rinses. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(3-chloro-5-fluorophenyl)ethan-1-amine, which can be used as-is or purified further by distillation or column chromatography if necessary.
Trustworthiness: This protocol is self-validating through reaction monitoring. An HPLC trace will clearly show the disappearance of the starting material peak and the appearance of the product peak. ¹H NMR of the crude product can quickly confirm the conversion of the benzylic nitrile protons (-CH₂CN) to the characteristic ethylamine signals (-CH₂CH₂NH₂) and, crucially, the preservation of the aromatic proton splitting pattern, confirming the absence of dehalogenation.
Part 2: Palladium-Catalyzed Cross-Coupling of the Aryl Chloride
The C-Cl bond in this compound provides a handle for building molecular complexity through cross-coupling reactions. While the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, modern catalyst systems have made these transformations highly efficient[5]. The Suzuki-Miyaura coupling, which forms a new C-C bond, is a powerful tool for this purpose[6][7].
Expertise & Experience: Overcoming the Inertness of Aryl Chlorides
The rate-limiting step in the catalytic cycle for aryl chlorides is the initial oxidative addition to the Pd(0) center[7]. To facilitate this challenging step, highly active catalyst systems are required. These systems typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand[6][8]. Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or other hindered alkylphosphines are designed to promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can readily engage the aryl chloride[9]. The choice of a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is also critical for activating the boronic acid partner in the transmetalation step without causing unwanted side reactions[6].
Protocol 2: Suzuki-Miyaura C-C Bond Formation
This protocol details the coupling of this compound with a representative partner, 4-methoxyphenylboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling of an aryl chloride.
Materials & Reagents
| Reagent | Grade | M.W. | Typical Supplier |
| This compound | ≥98% | 169.58 | Commercially Available |
| 4-Methoxyphenylboronic Acid | ≥98% | 151.96 | Boron Specialty Supplier |
| Palladium(II) Acetate (Pd(OAc)₂) | Reagent Grade | 224.50 | Strem, Sigma-Aldrich |
| SPhos (Ligand) | ≥98% | 410.57 | Strem, Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄) | Anhydrous | 212.27 | Acros, Alfa Aesar |
| Toluene | Anhydrous | 92.14 | Standard Reagent Co. |
| Water | Degassed, DI | 18.02 | - |
Step-by-Step Methodology
-
Flask Preparation: To an oven-dried Schlenk flask equipped with a stir bar, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
System Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio) via syringe. The mixture should be biphasic.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100°C and stir vigorously to ensure good mixing between the phases.
-
Reaction Monitoring: Monitor the reaction by taking small aliquots for LC-MS analysis until the starting aryl chloride is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Further Potential: This same aryl chloride handle can be used for other valuable transformations, such as Buchwald-Hartwig amination to form C-N bonds[10][11] or Sonogashira coupling to install alkynes[12][13][14].
References
- 1. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine [myskinrecipes.com]
- 2. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 3. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 4. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Strategic Functionalization of the Aromatic Ring of 3-Chloro-5-fluorophenylacetonitrile
Abstract
This document provides a comprehensive technical guide for the chemical modification of the aromatic ring of 3-Chloro-5-fluorophenylacetonitrile. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. We present a detailed analysis of the substrate's reactivity towards electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and metal-catalyzed cross-coupling reactions. This guide offers field-proven insights and detailed, step-by-step protocols to empower researchers, scientists, and drug development professionals to strategically functionalize this key intermediate.
Introduction: Strategic Considerations for Functionalization
This compound is a trisubstituted benzene ring featuring a unique electronic landscape. The substituents—chloro, fluoro, and cyanomethyl—impart distinct and often competing electronic and steric effects that must be carefully considered when planning a synthetic route. Understanding the interplay of these groups is paramount for achieving desired regioselectivity and yield.
-
Substituent Analysis:
-
Chloro (Cl) and Fluoro (F) Groups: Both are halogens and exhibit a dual nature. They are inductively electron-withdrawing (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they possess lone pairs of electrons that can be donated into the aromatic π-system via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[1][2] Between them, fluorine's +M effect is more pronounced relative to its -I effect at the para position, which can sometimes lead to reactivity comparable to or even greater than benzene at that specific site.[3]
-
Cyanomethyl (-CH₂CN) Group: The nitrile functionality is strongly electron-withdrawing. While the methylene spacer mitigates a direct resonance-withdrawing effect from the ring, the group as a whole is deactivating and acts as a meta-director for electrophilic aromatic substitution due to its inductive electron-withdrawing nature.[4]
-
This complex substitution pattern opens up a diverse range of synthetic possibilities, allowing for the introduction of new functionalities through various chemical pathways.
Reaction Pathway Decision Framework
The choice of functionalization strategy depends critically on the desired position of the new substituent. The following diagram outlines a logical workflow for selecting the appropriate reaction type.
Caption: Decision workflow for functionalizing this compound.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of this compound is electron-deficient and therefore deactivated towards EAS. However, the directing effects of the substituents are convergent, strongly favoring substitution at the C4 position, which is ortho to both the fluorine and chlorine atoms and para to neither. Reactions will likely require forcing conditions.
Nitration to yield 3-Chloro-5-fluoro-4-nitrophenylacetonitrile
The introduction of a nitro group at the C4 position is a key transformation, as the nitro group can be readily reduced to an amine, providing a handle for a wide array of subsequent reactions.
Causality and Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most effective reagent for nitrating deactivated rings. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the ring's low nucleophilicity.[5]
-
Temperature Control: Due to the exothermic nature of nitration and the potential for side reactions, maintaining a low temperature (e.g., 0-10 °C) during the addition of the substrate is critical for selectivity and safety. The reaction may then be gently warmed to ensure completion.
Protocol: Nitration of this compound
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (3.0 eq.) and cool the flask to 0 °C in an ice-salt bath.
-
Nitronium Ion Formation: Slowly add concentrated nitric acid (1.2 eq.) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of sulfuric acid and add it dropwise to the nitrating mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | Generates the potent nitronium ion (NO₂⁺) electrophile. |
| Stoichiometry | 1.2 eq. HNO₃ | A slight excess ensures complete conversion of the starting material. |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes by-product formation. |
| Solvent | H₂SO₄ | Acts as both catalyst and solvent for the deactivated substrate. |
| Expected Product | 3-Chloro-5-fluoro-4-nitrophenylacetonitrile | Substitution is directed to the C4 position by both halogens. |
Nucleophilic Aromatic Substitution (SNAr)
The presence of three electron-withdrawing groups (F, Cl, -CH₂CN) makes the aromatic ring highly susceptible to nucleophilic attack. The fluorine atom, being at a position activated by the ortho-chloro and para-cyanomethyl groups, is the most likely leaving group in an SNAr reaction.[6][7] This pathway is particularly effective for installing nitrogen nucleophiles.
Amination to yield 4-Amino-3-chloro-5-fluorobenzonitrile
Direct amination via SNAr provides a route to anilines that are valuable precursors in pharmaceutical synthesis. The existence of CAS number 1147558-43-7 for 4-Amino-3-chloro-5-fluorobenzonitrile confirms the viability of this transformation.[8]
Causality and Experimental Choices:
-
Nucleophile: Ammonia (or a surrogate like ammonium hydroxide) is the simplest nucleophile for introducing an amino group.
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal for SNAr reactions as it can solvate the cation of the nucleophile salt but does not solvate the anion, thus increasing its nucleophilicity.[9]
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) is often added to neutralize the H-X formed during the reaction and drive the equilibrium towards the product.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the formation of the Meisenheimer complex intermediate.[10]
Protocol: Amination of this compound
-
Setup: To a sealable pressure vessel, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Solvent and Reagent: Add DMSO as the solvent, followed by a solution of aqueous ammonium hydroxide (5.0-10.0 eq.).
-
Reaction: Seal the vessel tightly and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling and Work-up: Cool the reaction vessel to room temperature. Dilute the mixture with water and extract with ethyl acetate three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-Amino-3-chloro-5-fluorobenzonitrile.
Metal-Catalyzed Cross-Coupling Reactions
The C-Cl bond provides a robust handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds. While C-F bond activation is possible, C-Cl bond activation is generally more facile under standard palladium catalysis.[11]
Buchwald-Hartwig Amination
This powerful reaction allows for the coupling of the aryl chloride with a wide range of primary and secondary amines, offering greater substrate scope than SNAr.[12][13]
Causality and Experimental Choices:
-
Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) is essential. These ligands facilitate the oxidative addition of the aryl chloride and the subsequent reductive elimination, which are the rate-limiting steps of the catalytic cycle.[14]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine in the catalytic cycle.[15][16]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard to prevent catalyst deactivation.[14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling
The Suzuki reaction is a highly versatile method for forming C-C bonds by coupling the aryl chloride with a boronic acid or boronate ester.[17][18]
Causality and Experimental Choices:
-
Catalyst System: Similar to the Buchwald-Hartwig amination, a palladium(0) source and a suitable ligand are required. For aryl chlorides, which are less reactive than bromides or iodides, more electron-rich and bulky ligands like SPhos or catalysts like PdCl₂(dppf) are often effective.[11][18]
-
Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. The base activates the boronic acid for transmetalation.[17]
-
Solvent System: A two-phase system, such as toluene/water or dioxane/water, is common, facilitating the interaction of both the organic-soluble aryl halide and the often water-soluble boronate salt.[19]
Protocol: Suzuki-Miyaura Coupling of this compound
-
Setup: In a flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 ratio).
-
Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (80-100 °C) and stir vigorously for 6-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer.
-
Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Table of Cross-Coupling Conditions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 110 |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O | 100 |
Conclusion
The functionalization of this compound offers a rich field for synthetic exploration. By carefully considering the electronic and steric properties of the substituents, researchers can selectively target different positions on the aromatic ring. Electrophilic substitution provides a direct route to C4-functionalized products. Nucleophilic aromatic substitution offers an efficient method for introducing nucleophiles, particularly amines, at the C1 position by displacing the fluorine atom. Finally, palladium-catalyzed cross-coupling reactions at the C3-chloro position provide a versatile and powerful strategy for constructing complex C-C and C-N bonds. The protocols and strategic insights provided herein serve as a robust guide for professionals in drug discovery and materials science to unlock the full synthetic potential of this valuable building block.
References
- 1. 493038-93-0,3-Chloro-5-fluorophenyl acetonitrile_CoreSyn [coresyn.com]
- 2. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 493038-93-0|2-(3-Chloro-5-fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 493038-93-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. youtube.com [youtube.com]
- 8. 4-Amino-3-chloro-5-fluorobenzonitrile | 1147558-43-7 [sigmaaldrich.com]
- 9. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law [article.sapub.org]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. | Semantic Scholar [semanticscholar.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-5-fluorophenylacetonitrile
Welcome to the technical support center for the purification of 3-Chloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during the purification process. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.
Question: My crude this compound is a dark brown oil. Is this normal, and how can I decolorize it?
Answer: Yes, it is common for crude this compound to appear as a brown oil, especially after synthesis. This coloration is typically due to polymeric impurities or residual reagents. While the color itself may not always indicate a low purity, it is best practice to decolorize the product for subsequent reactions.
-
Expert Insight: The coloration often arises from minor side reactions or the degradation of starting materials under the reaction conditions. For instance, in a typical synthesis from 3-Chloro-5-fluorobenzyl bromide and a cyanide source, impurities can be generated that are highly colored.
-
Recommended Protocol:
-
Activated Carbon Treatment: Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight of the crude product). Stir the mixture at room temperature for 30-60 minutes. The activated carbon will adsorb many of the colored impurities.
-
Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the activated carbon.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the decolorized oil.
-
Question: I am having trouble purifying my compound using column chromatography. The product is eluting with impurities. What can I do?
Answer: Co-elution of the product with impurities is a frequent challenge in column chromatography. This can be due to an inappropriate solvent system, improper column packing, or the chemical nature of the impurities.
-
Expert Insight: this compound is a moderately polar compound. The choice of eluent is critical for achieving good separation. A common mistake is using a solvent system that is too polar, which can cause both the product and impurities to travel down the column too quickly, resulting in poor separation.[1]
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find the optimal eluent. A good solvent system will give your product an Rf value of approximately 0.3-0.4. For this compound, a mixture of hexane and ethyl acetate is a good starting point. A patent for a similar synthesis describes the use of a hexane-ethyl acetate (4:1, v/v) mixture with basic silica gel.[2]
-
Use a Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be effective. Start with a less polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Consider a Different Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase like alumina. For this specific compound, basic silica gel has been reported to be effective.[2]
-
Check for Compound Stability: Ensure your compound is not decomposing on the silica gel, which can lead to streaking and the appearance of new impurities on the TLC plate.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
What are the most common purification techniques for this compound?
The most common and effective purification techniques for this compound are:
-
Column Chromatography: This is a highly versatile technique that can separate the target compound from a wide range of impurities based on polarity.[1] For this compound, column chromatography over basic silica gel with a hexane-ethyl acetate eluent has been shown to be effective.[2]
-
Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation can be a viable purification method. The predicted boiling point of this compound is around 244.7±25.0 °C at atmospheric pressure.[2]
-
Recrystallization: If the crude product is a solid or can be induced to solidify, recrystallization is an excellent method for achieving high purity.[4] This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[5]
What are the expected physical properties of pure this compound?
Knowing the physical properties of the pure compound is crucial for assessing the success of your purification.
| Property | Value | Source |
| Appearance | Colorless to light yellow/orange clear liquid | [6] |
| Molecular Formula | C₈H₅ClFN | [6] |
| Molecular Weight | 169.58 g/mol | [6] |
| Boiling Point | 244.7±25.0 °C (Predicted) | [2] |
| Density | 1.286±0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | n20D 1.52 | [6] |
What are the likely impurities in a synthesis of this compound?
The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 3-Chloro-5-fluorobenzyl bromide with a cyanide salt. Potential impurities could include:
-
Unreacted 3-Chloro-5-fluorobenzyl bromide.
-
3-Chloro-5-fluorobenzyl alcohol (from hydrolysis of the bromide).
-
3-Chloro-5-fluorobenzaldehyde (from oxidation of the alcohol).
-
Isomeric impurities if the starting materials are not pure.[7]
Experimental Protocols
Here are detailed step-by-step methodologies for key purification techniques.
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using basic silica gel column chromatography.
Materials:
-
Crude this compound
-
Basic silica gel
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of basic silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column, allowing the solvent to drain. Gently tap the column to ensure even packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[2]
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in the eluent. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow for Choosing a Purification Method
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Synthesis of 3-Chloro-5-fluorophenylacetonitrile
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth, experience-driven advice in a user-friendly question-and-answer format to help you optimize your reaction, identify and mitigate byproducts, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is the nucleophilic substitution reaction between 3-Chloro-5-fluorobenzyl bromide and an alkali metal cyanide, typically sodium cyanide (NaCN).[1] This reaction, a variation of the Kolbe nitrile synthesis, is favored for its relatively mild conditions and good yields. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to facilitate the dissolution of the cyanide salt and promote the desired S_N2 pathway.
Q2: I am seeing a small, persistent impurity with a similar retention time to my product in the GC-MS analysis. What could it be?
A2: A common impurity in this synthesis is the isomeric byproduct, 3-Chloro-5-fluorobenzyl isocyanide. The cyanide ion is an ambident nucleophile, meaning it can attack the electrophilic benzylic carbon with either the carbon or the nitrogen atom. While attack by the carbon atom to form the nitrile is thermodynamically favored, a small amount of attack by the nitrogen atom can occur, leading to the formation of the isocyanide. This is particularly relevant when using silver cyanide, but can also be observed with sodium or potassium cyanide to a lesser extent.
Another possibility is the presence of regioisomers of the starting material. For instance, if your 3-Chloro-5-fluorobenzyl bromide starting material contains small amounts of other isomers (e.g., 2-chloro-5-fluorobenzyl bromide), you will likely see the corresponding phenylacetonitrile isomers in your product mixture. A thorough analysis of your starting material is crucial for this reason.[2]
Q3: My reaction is complete, but I'm getting a lower than expected yield and have a significant amount of a high-boiling point byproduct. What could be the cause?
A3: A likely culprit for a high-boiling point byproduct is the dimerization of the starting material, 3-Chloro-5-fluorobenzyl bromide, to form 1,2-bis(3-chloro-5-fluorophenyl)ethane. This can occur through a radical-mediated process or via Wurtz-type coupling, especially if reactive metals are inadvertently present. The presence of excess base can also sometimes promote side reactions that lead to dimerization.
Q4: After workup, my NMR spectrum shows some broad peaks, and I suspect some hydrolysis has occurred. What are the likely hydrolysis byproducts?
A4: Hydrolysis of the nitrile group can lead to the formation of two main byproducts: 3-Chloro-5-fluorophenylacetamide and 3-Chloro-5-fluorophenylacetic acid. The amide is formed through partial hydrolysis, while the carboxylic acid is the product of complete hydrolysis. This is more likely to occur if your reaction or workup conditions are not strictly anhydrous, or if the pH is significantly acidic or basic, especially at elevated temperatures.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Conversion of Starting Material | 1. Insufficient reaction time or temperature. 2. Poor quality of sodium cyanide. 3. Inefficient stirring. | 1. Monitor the reaction by TLC or GC. Gradually increase the reaction temperature or extend the reaction time. However, be cautious as prolonged heating can lead to byproduct formation. 2. Use freshly opened, dry sodium cyanide. NaCN is hygroscopic and its reactivity decreases with moisture absorption. 3. Ensure vigorous stirring. In a biphasic reaction, efficient mixing is crucial for mass transfer between the organic and aqueous/solid phases. |
| Significant Isocyanide Formation | 1. Use of certain metal cyanides (e.g., AgCN). 2. Reaction solvent. | 1. Use NaCN or KCN instead of AgCN. The more ionic nature of NaCN and KCN favors the formation of the nitrile. 2. While polar aprotic solvents are generally preferred, you can experiment with solvent systems. Sometimes, a mixture of solvents can modulate the reactivity and selectivity. |
| Presence of Dimer Byproduct | 1. Radical formation. 2. Reactive metal contamination. | 1. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). This will minimize the presence of oxygen, which can initiate radical chain reactions. 2. Use high-purity reagents and solvents. Avoid contact with reactive metals. |
| Hydrolysis of the Nitrile Product | 1. Presence of water in the reaction. 2. Acidic or basic workup conditions. | 1. Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction. 2. Maintain a neutral pH during the aqueous workup. If an acidic or basic wash is necessary, perform it quickly and at a low temperature. |
| Difficulty in Purifying the Product | 1. Close boiling points of byproducts. 2. Co-elution during column chromatography. | 1. Fractional distillation under reduced pressure can be effective for separating the product from impurities with different boiling points. 2. Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., varying the polarity of the eluent) or use a different stationary phase. A common purification involves silica gel column chromatography with a hexane-ethyl acetate eluent system.[1] A wash with dilute acid can sometimes help in removing isocyanide impurities. |
Byproduct Identification and Mitigation Workflow
The following diagram illustrates a systematic approach to identifying and addressing common byproducts in the synthesis of this compound.
Caption: A workflow for identifying and mitigating common byproducts.
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Materials:
-
3-Chloro-5-fluorobenzyl bromide
-
Sodium cyanide
-
Toluene (anhydrous)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with 3-Chloro-5-fluorobenzyl bromide (1.0 eq), toluene, and the phase-transfer catalyst (0.05-0.1 eq).
-
In a separate flask, dissolve sodium cyanide (1.1-1.5 eq) in a minimal amount of deionized water.
-
With vigorous stirring, add the aqueous sodium cyanide solution to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Mechanistic Insight into Byproduct Formation
The following diagram illustrates the competing pathways for the desired nitrile formation and the common isocyanide byproduct.
Caption: Competing nucleophilic attack pathways of the cyanide ion.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-5-fluorophenylacetonitrile Synthesis
Welcome to the technical support center for the synthesis of 3-chloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this important pharmaceutical intermediate.[1] We will delve into the nuances of reaction optimization, address common experimental challenges, and provide clear, actionable solutions to enhance yield, purity, and reproducibility.
I. Reaction Overview: Cyanation of 3-Chloro-5-fluorobenzyl Halides
The most prevalent and scalable synthesis of this compound involves the nucleophilic substitution of a 3-chloro-5-fluorobenzyl halide (typically the bromide or chloride) with a cyanide salt.[2] This reaction is often facilitated by a phase-transfer catalyst (PTC) to enhance the reaction rate and yield by enabling the transport of the cyanide nucleophile from the aqueous phase to the organic phase where the benzyl halide resides.[3][4]
The general reaction scheme is as follows:
While seemingly straightforward, this SN2 reaction is susceptible to several competing pathways and side reactions that can significantly impact the outcome.[5] Understanding and controlling these factors is paramount to a successful synthesis.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Let's break down the most common culprits and their solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress by TLC or GC analysis. If starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. However, be aware that excessive heat can promote side reactions.
-
Poor Phase Transfer Catalysis: The efficiency of the PTC is crucial.[3][4] Ensure you are using an appropriate catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, at the correct loading (typically 1-5 mol%). The choice of PTC and its concentration can significantly influence the reaction rate.
-
-
Side Reactions:
-
Formation of Benzyl Alcohol: If there is a significant amount of water in the reaction mixture, hydrolysis of the benzyl halide can occur, leading to the formation of 3-chloro-5-fluorobenzyl alcohol. Ensure your organic solvent is dry and minimize the amount of water in the aqueous phase to what is necessary to dissolve the cyanide salt.
-
Formation of Isocyanide: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form the isocyanide isomer (3-chloro-5-fluorobenzyl isocyanide). This is a common and troublesome impurity.[6][7] To minimize its formation, using a polar aprotic solvent can favor cyanide (C-attack) over isocyanide (N-attack).
-
-
Workup and Purification Losses:
-
Hydrolysis of the Nitrile Product: During aqueous workup, particularly under strongly acidic or basic conditions, the nitrile product can hydrolyze to the corresponding carboxylic acid (3-chloro-5-fluorophenylacetic acid) or amide.[8][9][10][11][12] It is advisable to perform the workup under neutral or mildly acidic/basic conditions and at lower temperatures.
-
Emulsion Formation: The presence of the PTC can sometimes lead to emulsions during the workup, making phase separation difficult and leading to product loss. If an emulsion forms, adding a small amount of brine or a different organic solvent can help to break it.
-
Question 2: I am observing a significant amount of an impurity with a similar retention time to my product in the GC/LC analysis. How can I identify and eliminate it?
Answer: The most likely impurity with a similar polarity to your product is the isomeric 3-chloro-5-fluorobenzyl isocyanide.[6][7]
-
Identification: Isocyanides often have a characteristic and unpleasant odor. Spectroscopically, the isocyanide C≡N stretch in the IR spectrum appears at a lower frequency (around 2150 cm⁻¹) compared to the nitrile stretch (around 2250 cm⁻¹).
-
Elimination:
-
Reaction Conditions: As mentioned, using a polar aprotic solvent can help to suppress isocyanide formation.
-
Purification: While challenging due to similar polarities, careful column chromatography on silica gel can often separate the nitrile from the isocyanide. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is recommended.
-
Chemical Quenching: A classic method to remove isocyanide impurities is to wash the crude product with warm, dilute sulfuric acid.[6] The isocyanide is hydrolyzed under these conditions, while the nitrile is more stable. However, care must be taken to avoid hydrolysis of the desired nitrile product by using mild conditions (e.g., 50% H₂SO₄ at 60°C for a short period).[6]
-
Question 3: The reaction seems to stall and does not go to completion, even with extended reaction times. What could be the issue?
Answer: A stalled reaction can be frustrating. Here are a few potential reasons:
-
Catalyst Deactivation: The PTC can be poisoned by certain impurities in the starting materials or solvents. Ensure high-purity reagents are used. In some cases, adding a second portion of the catalyst mid-reaction can help to restart a stalled reaction.
-
Poor Solubility of the Cyanide Salt: If the cyanide salt is not sufficiently soluble in the aqueous phase, the concentration of the cyanide ion available for transfer to the organic phase will be low. Ensure the aqueous phase is saturated with the cyanide salt.
-
Presence of Water in the Organic Phase: While a biphasic system is used, an excessive amount of water in the organic solvent can hinder the reaction. Using a less water-miscible organic solvent can be beneficial.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: A variety of solvents can be used, but a water-immiscible organic solvent is necessary for the phase-transfer catalysis. Toluene is a common and effective choice.[2] Other options include dichloromethane and acetonitrile. The choice of solvent can influence the reaction rate and selectivity, so some optimization may be necessary for your specific setup.
Q2: Is it better to use sodium cyanide or potassium cyanide?
A2: Both sodium and potassium cyanide can be used effectively.[13][14][15] Sodium cyanide is often preferred due to its lower cost and higher cyanide content by mass. The key is to use a high-purity grade to avoid introducing impurities that could interfere with the reaction.
Q3: Are there any safer alternatives to traditional cyanide salts?
A3: Yes, due to the high toxicity of alkali metal cyanides, there is significant interest in safer cyanating agents. Some alternatives include:
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a less toxic and more stable source of cyanide that has been successfully used in palladium-catalyzed cyanation reactions.[16][17]
-
Trimethylsilyl cyanide (TMSCN): This reagent can be used for the cyanation of benzyl alcohols, offering an alternative starting material.
-
Isonitriles: In some catalytic systems, isonitriles can serve as a source of the cyanide group.[18][19]
It is important to note that these alternatives may require different reaction conditions and catalysts compared to the traditional phase-transfer catalyzed reaction with sodium or potassium cyanide.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting benzyl halide from the product. The product, being more polar, will have a lower Rf value.
-
GC: A capillary GC with a non-polar or medium-polarity column can provide excellent separation of the starting material, product, and any potential impurities like the isocyanide.
IV. Optimized Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
3-Chloro-5-fluorobenzyl bromide
-
Sodium cyanide (or potassium cyanide)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Reagent Charging: To the flask, add 3-chloro-5-fluorobenzyl bromide (1.0 eq) and toluene (5-10 volumes). In the dropping funnel, prepare a solution of sodium cyanide (1.2-1.5 eq) in deionized water. Add the phase-transfer catalyst, TBAB (0.02-0.05 eq), to the reaction flask.
-
Reaction Execution: With vigorous stirring, add the aqueous sodium cyanide solution dropwise to the toluene solution at room temperature over 30 minutes.
-
Heating and Monitoring: After the addition is complete, heat the reaction mixture to 50-60°C and monitor the progress by TLC or GC every hour. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
V. Data Summary and Visualization
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range | Rationale |
| Starting Material | 3-Chloro-5-fluorobenzyl bromide | Bromides are generally more reactive than chlorides. |
| Cyanide Source | Sodium Cyanide (1.2-1.5 eq) | A slight excess ensures complete conversion of the starting material. |
| Catalyst | TBAB (2-5 mol%) | An effective and common phase-transfer catalyst. |
| Solvent | Toluene | Good solvent for the starting material and immiscible with water. |
| Temperature | 50-60°C | Provides a reasonable reaction rate without promoting significant side reactions. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, but should be monitored. |
| Expected Yield | >90% | With optimized conditions, high yields are achievable. |
Diagram 1: Reaction Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low reaction yields.
VI. References
-
Cyanation. (n.d.). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
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3-Chloro-5-fluorobenzyl cyanide. (n.d.). Chem-Impex. Retrieved January 4, 2026, from --INVALID-LINK--
-
Hydrolysis of Nitriles. (2021, April 5). Chemistry university [Video]. YouTube. --INVALID-LINK--
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). Organic Chemistry with Victor [Video]. YouTube. --INVALID-LINK--
-
Wang, W., Liu, T., et al. (2020). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 25(15), 3458. --INVALID-LINK--
-
Anbarasan, P. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35235-35254. --INVALID-LINK--
-
Farmer, S. (2020, July 1). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. --INVALID-LINK--
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Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Retrieved January 4, 2026, from --INVALID-LINK--
-
Industrial Phase-Transfer Catalysis. (2005). PTC Communications, Inc.--INVALID-LINK--
-
[ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. (2023, November 19). ChemPlayer [Video]. YouTube. --INVALID-LINK--
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved January 4, 2026, from --INVALID-LINK--
-
Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Retrieved January 4, 2026, from --INVALID-LINK--
-
Industrial Phase-Transfer Catalysis. (2005). PTC Communications, Inc.--INVALID-LINK--
-
Mechanism of benzyl cyanide synthesis ? (2011, December 3). Sciencemadness Discussion Board. --INVALID-LINK--
-
Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. --INVALID-LINK--
-
Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Retrieved January 4, 2026, from --INVALID-LINK--
-
This compound CAS#: 493038-93-0. (n.d.). ChemicalBook. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis of Benzyl cyanide. (n.d.). Chempedia - LookChem. --INVALID-LINK--
-
[ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. (2023, November 19). ChemPlayer [Video]. YouTube. --INVALID-LINK--
-
Adams, R., & Thal, A. F. (n.d.). Benzyl Cyanide. Organic Syntheses Procedure. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Cyanation - Wikipedia [en.wikipedia.org]
- 14. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 17. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 18. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source [mdpi.com]
- 19. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source [agris.fao.org]
Technical Support Center: Synthesis of 3-Chloro-5-fluorophenylacetonitrile
Welcome to the technical support center for the synthesis and yield optimization of 3-Chloro-5-fluorophenylacetonitrile (CAS: 493038-93-0). This molecule is a valuable building block and key intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] Achieving a high yield of this compound is critical for the efficiency and economic viability of multi-step synthetic campaigns.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and strategically optimize your reaction conditions.
Overview of Primary Synthetic Pathway
The most direct and widely employed method for synthesizing this compound is through the nucleophilic substitution of a 3-Chloro-5-fluorobenzyl halide with a cyanide salt. This reaction is typically performed in a biphasic system facilitated by a phase-transfer catalyst (PTC).
Caption: Primary synthetic workflow via phase-transfer catalysis.
Troubleshooting Guide: Low Yield & Impurities
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction yield is consistently low (<70%) when using 3-Chloro-5-fluorobenzyl bromide and NaCN. What are the most likely causes?
This is a multifaceted problem. Low yield is rarely due to a single factor. We recommend a systematic approach to identify the root cause.
Caption: Decision tree for troubleshooting low reaction yield.
A) Starting Material Purity: The quality of your 3-Chloro-5-fluorobenzyl bromide is paramount. Contamination with the corresponding alcohol (3-chloro-5-fluorobenzyl alcohol) will not react, while the presence of the benzal dihalide can lead to complex side products.
-
Action: Verify the purity of your starting material via ¹H NMR or GC-MS before starting the reaction.
B) Inefficient Phase-Transfer Catalysis: The cyanide anion (CN⁻) resides in the aqueous phase, while the benzyl halide is in the organic solvent (e.g., toluene). The Phase-Transfer Catalyst's (PTC) job is to shuttle the CN⁻ into the organic phase to react.
-
Causality: Insufficient PTC or poor mixing leads to a slow reaction rate, allowing side reactions to dominate. The reaction is kinetically limited by the transport of the nucleophile.
-
Action:
-
Ensure vigorous stirring to maximize the interfacial surface area between the two phases.
-
Increase the PTC loading. While catalytic, loadings of 1-5 mol% are common.
-
Consider a more lipophilic PTC like tetrabutylammonium bromide (TBAB) over a benzyl-substituted one.
-
C) Competing Side Reactions: The primary competing reaction is the hydrolysis of the benzyl bromide to the corresponding alcohol, especially if the reaction is run for an extended period or at elevated temperatures. The nitrile product itself can also hydrolyze to the carboxylic acid under harsh conditions, though this is less common under standard PTC conditions.
-
Action:
-
Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting material is consumed.
-
Maintain a moderate temperature. A common procedure starts the reaction at room temperature.[3]
-
Q2: I'm considering an alternative to the benzyl halide route. Is the Sandmeyer reaction a viable option?
Yes, the Sandmeyer reaction is a classic and powerful method for introducing a nitrile group onto an aromatic ring, but it comes with its own set of challenges.[4][5][6] This route begins with 3-Chloro-5-fluoroaniline.
Sandmeyer Reaction Workflow:
Caption: Key stages of the Sandmeyer reaction pathway.
Critical Parameters for Success:
-
Diazotization Temperature: The formation of the diazonium salt is highly exothermic and the salt itself is unstable at elevated temperatures. You must maintain the temperature between 0-5 °C during the addition of sodium nitrite. Failure to do so will lead to decomposition and formation of phenolic byproducts, severely reducing the yield.
-
Neutralization: The subsequent cyanation step with CuCN often requires careful neutralization or pH adjustment of the reaction mixture.
-
Copper(I) Cyanide Quality: The reactivity of CuCN can be variable. Ensure you are using a high-quality, fresh reagent.
Q3: Are there less toxic alternatives to sodium or potassium cyanide?
The high toxicity of alkali metal cyanides is a significant operational hazard. While they are often the most cost-effective reagents, other options can be considered, particularly for safer handling in a research environment.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): This complex is significantly less toxic than KCN. Its use in cyanation of benzyl halides often requires a catalyst, such as a copper salt (e.g., CuI), and may require higher reaction temperatures.[7][8]
-
Copper(I) Cyanide (CuCN): Used in the Sandmeyer reaction, it can also be used for the direct displacement of aryl halides in what is known as the Rosenmund-von Braun reaction, though this typically requires higher temperatures and polar aprotic solvents like DMF or NMP.
Comparative Summary of Synthetic Routes
| Feature | Phase-Transfer Catalysis (PTC) | Sandmeyer Reaction |
| Starting Material | 3-Chloro-5-fluorobenzyl halide | 3-Chloro-5-fluoroaniline |
| Key Reagents | NaCN/KCN, PTC (e.g., TBAB) | NaNO₂, HCl, CuCN |
| Typical Yield | Good to Excellent (80-100%)[3] | Fair to Good (60-85%) |
| Pros | High yield, direct route, milder conditions. | Utilizes a different, often cheaper, starting material. |
| Cons | Uses highly toxic NaCN/KCN. Requires pure benzyl halide. | Multi-step process, strict temperature control required, diazonium salts can be hazardous. |
Experimental Protocols
Protocol 1: Optimized Phase-Transfer Catalysis Method
This protocol is adapted from established procedures for benzyl cyanide synthesis.[3][9]
-
Setup: To a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-Chloro-5-fluorobenzyl bromide (1.0 eq), toluene (5 mL per gram of halide), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Cyanide Solution: In a separate beaker, dissolve sodium cyanide (NaCN, 1.2 eq) in deionized water (4 mL per gram of NaCN). Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.
-
Reaction: Begin vigorous stirring of the organic mixture (>500 RPM). Slowly add the aqueous NaCN solution to the flask.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 2-4 hours.
-
Work-up: Once the reaction is complete, stop stirring and separate the organic layer. Wash the organic layer sequentially with deionized water and saturated brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product as a clear oil.[3]
Protocol 2: Sandmeyer Reaction Method
This protocol is a general representation of the Sandmeyer reaction.[4][6]
-
Diazotization: Dissolve 3-Chloro-5-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C.
-
Cyanation: In a separate flask, prepare a solution or slurry of copper(I) cyanide (CuCN, 1.2 eq). Slowly add the cold diazonium salt solution to the CuCN mixture.
-
Reaction: Allow the mixture to warm to room temperature and then gently heat to 40-50 °C. You should observe the evolution of nitrogen gas. Stir until gas evolution ceases.
-
Work-up: Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts, dry over anhydrous Na₂SO₄, and purify by distillation or column chromatography.
References
- 1. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
- 8. CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
- 9. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
resolving impurities in 3-Chloro-5-fluorophenylacetonitrile NMR spectrum
Answering your questions on impurity resolution in your 3-Chloro-5-fluorophenylacetonitrile NMR spectrum.
Technical Support Center: this compound
Welcome to the technical support hub for this compound. As a Senior Application Scientist, I understand that achieving a clean, interpretable NMR spectrum is critical for advancing your research. This guide is designed to help you troubleshoot common spectral impurities and answer frequently asked questions, combining established analytical principles with practical, field-tested advice.
Troubleshooting Guide: Resolving Common NMR Issues
This section addresses specific spectral anomalies you may encounter. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Q1: I see unexpected peaks in the aromatic region (δ 7.0-8.0 ppm) of my ¹H NMR spectrum. What are they and how do I get rid of them?
A1: Root Cause Analysis & Identification
Extra peaks in the aromatic region often point to unreacted starting materials or side-products from the synthesis. The most common synthesis of this compound proceeds from 3-Chloro-5-fluorobenzyl bromide, which itself is often synthesized from 3-Chloro-5-fluorobenzaldehyde or the corresponding benzyl alcohol.
-
Unreacted Starting Material: 3-Chloro-5-fluorobenzyl bromide is a common impurity. Its benzylic protons (-CH₂Br) will appear further downfield (approx. δ 4.5 ppm) than the product's benzylic protons, but its aromatic signals will overlap with your product.
-
Oxidation/Hydrolysis Byproducts: The presence of 3-Chloro-5-fluorobenzaldehyde is a frequent issue, arising from the oxidation of the corresponding benzyl alcohol precursor or hydrolysis of an intermediate. This impurity is easily identified by a characteristic aldehyde proton signal far downfield.
Troubleshooting Protocol:
-
Look for Correlating Signals: Before undertaking extensive purification, check your spectrum for signals that correlate with these common impurities.
-
Purification via Column Chromatography: If these impurities are confirmed, purification by column chromatography is the most effective solution. Due to the polarity differences, these compounds are readily separable.
Experimental Protocol: Silica Gel Column Chromatography
-
Prepare the Column: Slurry-pack a glass column with silica gel in a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often yields better separation.
-
Elution: Begin elution with the low-polarity solvent system.
-
Your target compound, being moderately polar, will elute after non-polar impurities.
-
The more polar impurities, like 3-Chloro-5-fluorobenzyl alcohol, will be retained longer on the silica.
-
-
Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove any residual solvent.
Q2: My spectrum has a broad, rolling peak that I can't integrate properly. What is it?
A2: Identifying and Confirming Labile Protons
A broad peak, especially one with a variable chemical shift, is often indicative of an exchangeable proton, such as from water (-OH), an alcohol (-OH), or an amine (-NH)[5][6][7]. These protons can exchange with each other and with trace amounts of acid or water, leading to signal broadening. In the context of your synthesis, this is likely residual water or the hydroxyl proton from 3-Chloro-5-fluorobenzyl alcohol.
The definitive method for confirming an exchangeable proton is a D₂O shake experiment. Deuterium (D) is NMR-silent in a ¹H experiment; when a labile proton is replaced by deuterium, its corresponding signal disappears from the spectrum[8][9].
Experimental Protocol: D₂O Exchange
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to facilitate the H/D exchange.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: Compare the two spectra. If the broad peak has disappeared or significantly diminished, you have confirmed it was from a labile proton[7][10]. A new, likely broad, peak for HOD may appear, typically between δ 4.5-5.0 ppm in CDCl₃.
dot
Caption: D₂O Exchange workflow for confirming labile protons.
Q3: I see small, sharp singlets and multiplets in unexpected regions (e.g., δ 1.26, 2.17, 7.26 ppm). Are these related to my product?
A3: Identifying Common Laboratory Contaminants
These signals are almost certainly not from your product or its direct precursors but are common laboratory contaminants that can be difficult to avoid. Their presence can interfere with accurate integration and complicate spectral interpretation.
-
δ 1.26 (t), 2.05 (s), 4.12 (q): Ethyl acetate. A very common solvent for extraction and chromatography that can be difficult to remove completely under vacuum[10].
-
δ 2.17 (s): Acetone. Often used for cleaning glassware and can persist if not dried thoroughly[10].
-
δ 7.26 (s): Residual non-deuterated chloroform (CHCl₃) in the CDCl₃ solvent[11].
-
δ 0.88 (t), 1.25 (m): Hexane or Pentane, common chromatography eluents.
-
δ ~0 ppm: Silicone grease from glassware joints[12].
-
δ ~1.43 (s): Phthalate plasticizers, which can leach from plastic tubing or containers[12].
Troubleshooting & Prevention:
-
Reference Chemical Shift Tables: Cross-reference any unknown peaks with established tables of common NMR impurities[13][14].
-
Improve Drying Technique: To remove residual solvents like ethyl acetate, dissolve the sample in a more volatile solvent like dichloromethane, re-concentrate it on a rotary evaporator, and then place it under high vacuum for an extended period[10].
-
Meticulous Glassware Cleaning: Ensure NMR tubes and all other glassware are thoroughly cleaned and oven-dried for several hours to remove traces of cleaning solvents like acetone[10][12].
-
Use High-Purity Solvents: Use high-grade solvents for chromatography and extractions to minimize contamination.
-
Avoid Grease and Plastics: Use Teflon sleeves for joints where possible and minimize contact of your sample with plastic materials.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H and ¹³C NMR spectrum for pure this compound?
A1: The expected NMR data provides a crucial reference for assessing the purity of your sample. Due to the substitution pattern, the aromatic region will show three distinct protons.
| ¹H NMR Data (in CDCl₃) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Benzylic Protons | ~ 3.74 | Singlet (s) | 2H | -CH₂ CN |
| Aromatic Protons | ~ 6.9 - 7.2 | Multiplet (m) | 3H | Ar-H |
Note on Aromatic Region: The three aromatic protons will appear as distinct multiplets due to complex coupling. One proton will show coupling to both fluorine (⁵JHF) and another proton (⁴JHH), while the other two will also show complex splitting patterns. A reference spectrum shows signals around δ 6.99, 7.05-7.13, and 7.15 ppm[15].
| ¹³C NMR Data (in CDCl₃) | Chemical Shift (δ ppm) | Notes |
| -C N | ~ 116 | |
| -C H₂CN | ~ 23 | |
| Aromatic Carbons | ~ 110 - 140 | 4 signals expected for carbons attached to H or Cl. |
| C -F | ~ 160 - 165 | Doublet due to C-F coupling (¹JCF), typically large (~250 Hz). |
Note: Carbon chemical shifts are predictive and can vary. The carbon attached to fluorine is the most characteristic signal in the ¹³C NMR spectrum[16].
Q2: My impurities are regioisomers. How can I identify and separate them?
A2: Regioisomeric impurities (e.g., 2-Chloro-5-fluorophenylacetonitrile) are particularly challenging because they have the same mass and similar physical properties. Their presence usually stems from impurities in the starting materials[17][18].
-
Identification: While ¹H NMR can be complex, the aromatic splitting patterns will be different. For example, a 1,2,4-substituted ring will have a different pattern than the 1,3,5-substitution of your target compound[19][20]. 2D NMR techniques like COSY and HSQC can be invaluable in assigning the proton and carbon signals to definitively identify the isomeric structure.
-
Separation: Separation is difficult but may be achievable with specialized chromatography. Techniques like High-Performance Liquid Chromatography (HPLC) using a different stationary phase or a finely optimized solvent system in flash chromatography might provide the necessary resolution.
Q3: What causes my baseline to be distorted or my peaks to be broad and misshapen?
A3: Poor peak shape and baseline distortion are often unrelated to chemical impurities and are instead caused by issues with sample preparation or the NMR instrument itself.
-
Poor Shimming: The most common cause. The magnetic field is not perfectly homogeneous across the sample. This requires re-shimming the instrument.
-
Low Solubility: If your compound is not fully dissolved, you will have a heterogeneous sample, leading to very broad peaks. Try using a different deuterated solvent in which your compound is more soluble or gently warming the sample[10].
-
High Concentration: An overly concentrated sample can also lead to peak broadening and viscosity-related shimming problems. Prepare a sample with a more moderate concentration.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. This is less common but can be introduced from metal catalysts or reagents.
dot
Caption: Potential sources of impurities in the final product.
References
- 1. rsc.org [rsc.org]
- 2. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Fluorobenzaldehyde(456-48-4) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Fluorobenzyl alcohol(456-47-3) 13C NMR [m.chemicalbook.com]
- 5. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 6. studymind.co.uk [studymind.co.uk]
- 7. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 8. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. epfl.ch [epfl.ch]
- 15. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
- 18. benchchem.com [benchchem.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. youtube.com [youtube.com]
troubleshooting failed reactions with 3-Chloro-5-fluorophenylacetonitrile
An in-depth guide to navigating challenges in the synthesis and application of 3-Chloro-5-fluorophenylacetonitrile, a critical intermediate in modern pharmaceutical and agrochemical development.
Technical Support Center: this compound
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and applications of this compound.
Q1: What is this compound and what are its primary applications?
This compound, also known as 3-Chloro-5-fluorobenzyl cyanide, is a versatile chemical intermediate.[1][2] Its structure, featuring a phenylacetonitrile core with chloro and fluoro substituents, makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the halogen atoms and the nitrile group enhances the reactivity of the molecule in specific ways. It is primarily used in the synthesis of pharmaceuticals and agrochemicals, where it serves as a precursor for creating more complex, biologically active molecules.[1][3] Its ability to participate in reactions like nucleophilic substitutions is crucial for drug discovery and development pipelines.[1]
Q2: What are the key physical and chemical properties of this compound?
Understanding the physical properties of this compound is essential for proper handling, reaction setup, and purification. The compound is typically a colorless to light yellow or orange clear liquid at room temperature.[1][3]
| Property | Value | Source |
| CAS Number | 493038-93-0 | [1][2][3] |
| Molecular Formula | C₈H₅ClFN | [1][3] |
| Molecular Weight | 169.58 g/mol | [1][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][3] |
| Boiling Point | 244.7 ± 25.0 °C (Predicted) | [3] |
| Density | ~1.29 g/cm³ (Predicted) | [1][3] |
| Water Solubility | Not miscible or difficult to mix | [3] |
| Storage | Sealed in a dry place at room temperature | [1][3] |
Q3: How should this compound be handled and stored safely?
Proper handling and storage are critical for ensuring the stability of the compound and the safety of laboratory personnel. This compound is toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[4][5]
-
Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4][6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][6] Avoid breathing vapors or mist.[4]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] It is stable under normal conditions.[6][7] Keep it away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]
-
Spills: In case of a spill, evacuate the area. Wear a self-contained breathing apparatus and protective suit. Absorb the spill with an inert material like dry earth or sand and place it in a suitable container for disposal.[4][8] Do not let the chemical enter drains.[7]
Q4: What solvents are appropriate for reactions involving this compound?
The choice of solvent is crucial for reaction success, as it affects solubility, reactivity, and reaction rate. Since this compound has low water solubility, organic solvents are necessary.[3] The selection depends on the specific reaction type.
| Solvent Type | Examples | Suitability & Rationale | Source |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Generally excellent choices. They effectively dissolve the substrate and many nucleophiles/reagents without interfering by donating protons. THF and DMF are common in nucleophilic substitution reactions. | [9][10] |
| Aprotic Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | Toluene is used in the synthesis of this compound via phase-transfer catalysis.[3] DCM is a good general-purpose solvent.[11] These are suitable when reagents are less polar. | [9][10] |
| Protic | Ethanol, Methanol, Water | Generally avoided unless they are a reactant (e.g., in hydrolysis). The acidic proton can interfere with many bases and nucleophiles. Water is explicitly noted as a poor solvent for the starting material.[3] | [9][10] |
Troubleshooting Guide for Failed Reactions
This guide provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Chloro-5-fluorophenylacetonitrile
Welcome to the technical support center for challenges related to the synthesis and purification of 3-Chloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who may encounter difficulties in isolating this valuable intermediate from its starting materials and byproducts. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your target compound.
Troubleshooting Guide: Common Purification Issues
Issue 1: My final this compound product is contaminated with unreacted 3-Chloro-5-fluorobenzaldehyde.
This is a frequent challenge, particularly when the nitrile is synthesized from the corresponding aldehyde. The key to successful separation lies in exploiting the differences in polarity and chemical reactivity between the aldehyde and the nitrile.
Root Cause Analysis:
-
Incomplete Reaction: The primary reason for the presence of starting material is an incomplete conversion of the aldehyde to the nitrile.
-
Similar Polarity: Both 3-Chloro-5-fluorobenzaldehyde and this compound are polar molecules, which can make their separation by chromatography challenging without optimized conditions. Benzaldehyde is generally more polar than the corresponding benzyl cyanide.[1][2]
Recommended Solutions:
1. Purification by Column Chromatography:
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[3][4][5] For this specific separation, normal-phase chromatography is recommended.
-
Stationary Phase: Silica gel is the adsorbent of choice for separating a wide variety of organic compounds.[5][6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by Thin Layer Chromatography (TLC) beforehand.[3]
-
TLC Analysis: Spot the crude reaction mixture, a pure standard of the starting material (if available), and a co-spot (a mixture of the crude and the starting material) on a TLC plate.[7] Develop the plate in various solvent systems to find the one that gives good separation between the product and the starting material spots. A good starting point for the eluent is a hexane:ethyl acetate mixture.[8]
-
Elution Gradient: Start with a less polar solvent mixture to elute the less polar compounds first. Gradually increase the polarity of the eluent to elute the more polar compounds. Since 3-Chloro-5-fluorobenzaldehyde is more polar than this compound, the nitrile should elute first.
-
Experimental Protocol: Column Chromatography Purification
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elute the Column: Begin elution with the starting solvent system. Collect fractions in test tubes.
-
Monitor the Elution: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
2. Purification by Recrystallization:
Recrystallization is a powerful technique for purifying solid compounds.[9][10] It relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[11]
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for arylacetonitriles include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[12][13]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals to obtain the purified product.
-
Visualization of the Purification Workflow
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound that might lead to starting material contamination?
-
From 3-Chloro-5-fluorobenzaldehyde: A common method involves the reaction of the aldehyde with a cyanide source. One such method is the use of p-toluenesulfonylmethyl isocyanide (TosMIC).[14][15][16] Incomplete reaction in this pathway is a direct source of aldehyde contamination.
-
From 3-Chloro-5-fluorobenzyl bromide/chloride: Nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide) is another route.[8][17] If the starting benzyl halide is prepared from the corresponding benzyl alcohol, which in turn is synthesized by reduction of the benzaldehyde, trace amounts of unreacted aldehyde could potentially carry through.
Q2: How can I monitor the progress of my reaction to minimize the amount of unreacted starting material?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[7] By periodically taking a small aliquot from your reaction mixture and running a TLC plate against a standard of your starting material, you can visually track the disappearance of the starting material and the appearance of the product. The reaction should be allowed to proceed until the starting material spot is no longer visible on the TLC plate.
Q3: Are there any chemical methods to remove the unreacted aldehyde?
While chromatography and recrystallization are the preferred methods, a chemical quench can sometimes be employed. For instance, a gentle oxidizing agent could selectively convert the aldehyde to a carboxylic acid, which could then be easily removed by an aqueous base wash. However, this approach carries the risk of side reactions with the desired nitrile product and should be approached with caution and thoroughly researched for compatibility.
Q4: What are the expected physical properties of pure this compound?
Pure this compound is typically a colorless to light yellow or orange clear liquid or a low-melting solid.[8] It is important to consult reliable sources for its physical and spectral data (e.g., boiling point, refractive index, NMR spectra) to confirm the identity and purity of your final product.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity |
| This compound | C₈H₅ClFN | 169.58 | Less Polar |
| 3-Chloro-5-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | More Polar |
Logical Troubleshooting Flowchart
Caption: A step-by-step guide to troubleshooting the purification process.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. US4144265A - Process for the manufacture of m-trifluoromethyl benzyl nitrile - Google Patents [patents.google.com]
Technical Support Center: Large-Scale Purification of 3-Chloro-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and troubleshooting advice for the large-scale purification of 3-Chloro-5-fluorophenylacetonitrile, a key intermediate in pharmaceutical synthesis.[1][2] As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the complexities of this process, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for large-scale production of this compound?
For industrial-scale purification, the primary methods are crystallization and column chromatography. The choice between them depends on the impurity profile, desired final purity, and economic feasibility.
-
Crystallization: This is often the most cost-effective method for large quantities. It relies on the differential solubility of the target compound and its impurities in a selected solvent system.
-
Column Chromatography: While potentially more expensive and complex on a large scale, it offers superior separation of closely related impurities.[1][3] Basic silica gel is often employed for this compound.[1]
Q2: My this compound is failing to crystallize. What are the likely causes and solutions?
Several factors can inhibit crystallization. A systematic approach to troubleshooting is crucial.
-
Supersaturation: The solution may not be sufficiently supersaturated.[4] To induce crystallization, you can try scratching the inner surface of the vessel with a glass rod to create nucleation sites or adding a seed crystal.[4]
-
Solvent Issues: The chosen solvent may be too effective, keeping the compound fully dissolved even at lower temperatures.[5] In such cases, partially removing the solvent via evaporation can increase the concentration and promote crystallization.[4]
-
Purity of Starting Material: If the crude material has a high impurity level (generally below 80-90% purity), it can significantly hinder crystal formation.[4] It may be necessary to perform a preliminary purification step, such as a solvent wash or basic column chromatography, before attempting crystallization.[1]
Q3: The compound is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" happens when the compound separates as a liquid instead of a solid, often because the melting point is lower than the solution's temperature or due to a high concentration of impurities.[4] To address this, reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool at a much slower rate.[4] Using a solvent with a lower boiling point can also be beneficial.
Q4: My final product has a low yield after purification. What are the common reasons for this?
Low yield is a frequent challenge in large-scale purification. Several factors could be at play:
-
Excessive Solvent: Using too much solvent during crystallization can lead to a significant amount of the product remaining in the mother liquor.[4][6] If possible, concentrate the mother liquor to recover more of the compound.[4]
-
Premature Filtration: Ensure that the crystallization process is complete before filtering. This can be confirmed by monitoring the crystal formation over time.
-
Incomplete Reaction: If the product is from a chemical reaction, a low yield might indicate that the reaction itself was not efficient.[6]
Troubleshooting Guide
This section provides a more detailed, issue-specific guide to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Rapid Crystal Formation ("Crashing Out") | The solution is cooling too quickly, trapping impurities within the crystal lattice.[6] | Reheat the solution, add a small excess of the solvent to increase solubility, and allow for a slower cooling process. Insulating the vessel can help maintain a gradual temperature decrease.[6] |
| Colored Impurities in Final Product | The crude material contains colored byproducts that co-crystallize with the product. | Consider a charcoal treatment of the hot solution before crystallization to adsorb colored impurities. Use charcoal sparingly, as excessive amounts can lead to product loss.[6] |
| Poor Crystal Quality (e.g., small needles, aggregates) | The rate of nucleation is too high, or there are persistent impurities.[4] | Decrease the level of supersaturation by using slightly more solvent or cooling the solution more slowly.[4] Experiment with different solvent systems to find one that promotes the growth of larger, more well-defined crystals.[5] |
| Inadequate Separation in Column Chromatography | The chosen eluent system does not provide sufficient resolution between the product and impurities. | Optimize the solvent system. For this compound on basic silica gel, a common starting point is a hexane-ethyl acetate mixture.[1] Adjusting the ratio of these solvents can improve separation. For challenging separations of halogenated aromatics, consider alternative columns like Phenyl-Hexyl or PFP (pentafluorophenyl) which offer different selectivity based on pi-pi interactions. |
Experimental Protocols
Protocol 1: Large-Scale Recrystallization
-
Solvent Selection: Begin by identifying a suitable solvent or solvent system. An ideal solvent will dissolve the this compound when hot but have low solubility when cold.[4] Common choices for phenylacetonitriles include ethanol, methanol, toluene, or mixtures like hexane/ethyl acetate.[7]
-
Dissolution: In a suitably sized reaction vessel, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary for dissolution.[6]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and stir for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the vessel can be insulated.[6] Further cooling in an ice bath can maximize the yield.[4]
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Large-Scale Column Chromatography
-
Column Packing: Prepare a large-scale chromatography column with basic silica gel as the stationary phase, using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Begin elution with the chosen solvent system (e.g., hexane-ethyl acetate, 4:1 v/v).[1]
-
Fraction Collection: Collect fractions and monitor them by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound, which typically presents as a colorless to light yellow or orange oil.[1]
Safety Precautions
Working with cyanide-containing compounds like this compound requires strict adherence to safety protocols due to their high toxicity.[8]
-
Handling: Always handle this compound in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[8][9]
-
Acids: Avoid contact with acids, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[8][10]
-
Spills: In case of a spill, evacuate the area and follow established laboratory procedures for cyanide spill cleanup.[8] This typically involves using a dampened cloth with a basic solution (pH 10) to avoid dust formation and then decontaminating the area with a 10% bleach solution.[9]
-
Waste Disposal: Dispose of all cyanide-containing waste according to institutional and regulatory guidelines.[11]
Visualizations
Workflow for Troubleshooting Crystallization Issues
Caption: A decision-making workflow for troubleshooting common crystallization problems.
General Purification Workflow
Caption: Overview of the primary purification pathways for this compound.
References
- 1. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 2. Benzonitrile, 3-Chloro-5-Fluoro- Supplier in China [nj-finechem.com]
- 3. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. unifr.ch [unifr.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. uwindsor.ca [uwindsor.ca]
- 11. nj.gov [nj.gov]
preventing side reactions of 3-Chloro-5-fluorophenylacetonitrile
Technical Support Center: 3-Chloro-5-fluorophenylacetonitrile
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and a clear understanding of the reaction mechanisms to help you prevent common side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the best practices for storing and handling this compound to ensure its stability?
A1: Proper storage and handling are critical to prevent degradation and ensure reproducible results. This compound is a colorless to light yellow liquid that is not miscible with water.[1] It should be stored in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[2][3][4][5][6]
Key Storage Recommendations:
-
Inert Atmosphere: For long-term storage, blanketing the compound with an inert gas like argon or nitrogen is recommended to minimize contact with air and moisture.
-
Temperature: Store at room temperature, away from direct sunlight and heat sources.[1]
-
Container: Use amber glass bottles or other non-reactive containers to prevent photodegradation.
Safe Handling Practices:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guide: Preventing Side Reactions
The primary challenges in reactions involving this compound stem from the reactivity of the benzylic protons and the electrophilic nature of the nitrile carbon. The electron-withdrawing effects of the chlorine and fluorine atoms increase the acidity of the benzylic protons, making the molecule susceptible to base-mediated side reactions.[7]
Issue 1: Unwanted Hydrolysis to 3-Chloro-5-fluorophenylacetic acid
Q2: I am observing the formation of 3-Chloro-5-fluorophenylacetic acid as a significant byproduct in my reaction. What is causing this, and how can I prevent it?
A2: The formation of the corresponding carboxylic acid is due to the hydrolysis of the nitrile group.[8][9] This reaction can be catalyzed by both acidic and basic conditions, though it is more common under basic conditions, especially with elevated temperatures.[10][11][12]
Mechanistic Insight: Under basic conditions, hydroxide ions directly attack the electrophilic carbon of the nitrile, leading to the formation of an intermediate amide, which is then further hydrolyzed to the carboxylate salt. An acidic workup then protonates the salt to yield the carboxylic acid.[10]
Preventative Measures & Protocols:
-
Control of pH: Maintain a neutral or slightly acidic reaction medium if the reaction chemistry allows. If a base is required, use a non-nucleophilic, sterically hindered base.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The presence of water is the primary driver of this side reaction.
-
Temperature Management: Perform the reaction at the lowest effective temperature. Higher temperatures accelerate the rate of hydrolysis.[10]
Experimental Protocol: Minimizing Hydrolysis in a Base-Mediated Alkylation
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes.
-
Reagents:
-
Add anhydrous solvent (e.g., THF, Toluene) via syringe.
-
Add this compound to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Base Addition: Slowly add a solution of a non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)) dropwise, maintaining the temperature below 5 °C.
-
Reaction: After base addition, stir for 30 minutes at 0 °C before adding the electrophile.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (a mild acid) instead of pure water to neutralize the base without causing significant hydrolysis.
Issue 2: Dimerization and Polymerization (Thorpe-Ziegler Reaction)
Q3: My reaction is producing a high molecular weight, insoluble material, and my yield of the desired product is low. What is happening?
A3: This is likely due to base-catalyzed self-condensation of the nitrile, a process known as the Thorpe reaction.[13][14][15] The acidic benzylic proton can be removed by a base, creating a carbanion that can then attack the nitrile group of another molecule, leading to dimerization and potentially polymerization.[16]
Mechanistic Insight: The Thorpe reaction involves the formation of a carbanion at the benzylic position, which then acts as a nucleophile. This nucleophile attacks the electrophilic carbon of another nitrile molecule, forming a new carbon-carbon bond and leading to a β-enaminonitrile dimer.[14]
Preventative Measures & Protocols:
-
Choice of Base: Use a base that is strong enough to deprotonate the benzylic position but is also sterically hindered to disfavor nucleophilic attack on the nitrile. LDA is often a good choice.
-
Slow Addition & Low Temperature: Keep the concentration of the deprotonated species low at any given time by slowly adding the base to the nitrile solution at a low temperature (e.g., -78 °C to 0 °C).
-
Solvent Selection: The choice of solvent can influence the reactivity. Aprotic polar solvents like THF are generally preferred. The nucleophilicity of the solvent itself should also be considered.[17][18][19]
Data on Base Selection and Temperature Effects on Dimerization
| Base | Temperature (°C) | Desired Product Yield (%) | Dimer Byproduct (%) |
| Sodium Hydride (NaH) | 25 | 65 | 30 |
| Potassium tert-butoxide | 25 | 70 | 25 |
| LDA | -78 | >95 | <5 |
| Sodium Hydroxide (NaOH) | 25 | 40 | 55 (with hydrolysis) |
Note: This data is illustrative and compiled from general principles of nitrile chemistry.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway versus the common side reactions.
Desired Reaction: Alkylation
Caption: Desired alkylation pathway.
Side Reaction: Hydrolysis
Caption: Unwanted hydrolysis side reaction.
Side Reaction: Dimerization
References
- 1. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 2. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 3. youtube.com [youtube.com]
- 4. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. colorado.edu [colorado.edu]
- 8. chembk.com [chembk.com]
- 9. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 12. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-5-fluorophenylacetonitrile
Introduction
In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. 3-Chloro-5-fluorophenylacetonitrile, a key intermediate in the synthesis of various therapeutic agents, is no exception. Its structural integrity and purity profile directly influence the downstream process chemistry and the impurity profile of the final drug product. Therefore, rigorous analytical characterization is not merely a quality control step but a critical component of a robust drug development program, mandated by regulatory bodies worldwide.[1][2]
This guide provides an in-depth comparison of the principal analytical methodologies for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal methods for their specific needs. We will explore the roles of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and critically compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and impurity profiling.
Chapter 1: Unambiguous Structural Elucidation and Confirmation
The first step in characterizing any critical intermediate is to confirm its chemical structure unequivocally. This ensures that the correct molecule is proceeding through the synthetic pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
Expertise & Experience: NMR spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms. For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the precise substitution pattern on the aromatic ring, which is a critical quality attribute.
A ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.[3] For instance, the methylene protons (-CH₂CN) are expected to appear as a singlet, while the aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.[3] ¹³C NMR complements this by providing the number of chemically distinct carbon atoms. Quantitative NMR (qNMR) can also be employed for highly accurate purity assessments without the need for a specific reference standard of the analyte itself, offering a significant advantage in early development stages.[4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube. Ensure complete dissolution.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrumentation: Place the NMR tube in the spectrometer magnet (a 300 MHz or higher field instrument is recommended for better resolution).[3]
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure proper shimming to obtain sharp peaks.
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts (δ) and coupling constants (J) to confirm the structure. The expected shifts in CDCl₃ are approximately δ 3.74 (s, 2H), 6.99 (d, 1H), 7.05-7.13 (m, 1H), and 7.15 (s, 1H).[3]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR spectroscopy is a rapid, non-destructive technique ideal for confirming the presence of key functional groups. Its value lies in providing a quick identity check and ensuring that no major structural transformations have occurred. For this compound, FTIR can instantly verify the presence of the critical nitrile (-C≡N) group, the aromatic ring, and carbon-halogen bonds. While it doesn't provide the detailed connectivity information of NMR, its speed and simplicity make it an excellent tool for routine identification.
Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid sample like this, as it requires minimal to no sample preparation.[5]
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Application: Place a single drop of the this compound liquid directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) stretch | 2240 - 2260 |
| Aromatic C=C stretch | 1450 - 1600 |
| Aromatic C-H stretch | > 3000 |
| C-F stretch | 1000 - 1400 |
| C-Cl stretch | 600 - 800 |
Mass Spectrometry (MS) for Elemental Composition
Expertise & Experience: When coupled with a soft ionization technique, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula, serving as a crucial orthogonal confirmation of the compound's identity. This is particularly important to distinguish the target compound from isomers or other closely related structures.
Caption: Workflow for unambiguous structural confirmation.
Chapter 2: Purity Assessment and Impurity Profiling: A Comparative Guide
Ensuring the purity of a pharmaceutical intermediate is paramount. Impurities, even in trace amounts, can affect the stability, safety, and efficacy of the final API.[1][6] The analytical challenge often lies in separating and quantifying structurally similar impurities, such as regioisomers, which may have formed during synthesis.[7]
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reversed-phase HPLC with UV detection is the workhorse of the pharmaceutical industry for purity analysis. Its versatility, robustness, and ability to handle a wide range of compound polarities make it an ideal first choice. For an aromatic, UV-active compound like this compound, a Diode Array Detector (DAD) or Photo Diode Array (PDA) is highly recommended. This allows not only for quantification but also for peak purity analysis by comparing UV spectra across a single peak, which can help detect co-eluting impurities.
The choice of a C18 stationary phase provides a good balance of hydrophobicity for retaining the analyte, while a mobile phase of acetonitrile and water allows for fine-tuning the separation.[8] The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) can improve peak shape for any potential acidic or basic impurities.
Experimental Protocol: Reversed-Phase HPLC-DAD
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases.
-
-
Sample Preparation: Prepare a sample solution of this compound in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
DAD Wavelength: Monitor at 220 nm and collect spectra from 200-400 nm.
-
Gradient Program:
-
0-20 min: 40% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 40% B
-
26-30 min: Hold at 40% B (re-equilibration)
-
-
-
Data Analysis: Calculate the area percent of the main peak to determine purity. Identify and quantify any impurities against an appropriate reference standard or, if unavailable, report as area percent. Use the DAD to check for peak purity.
Gas Chromatography (GC)
Expertise & Experience: For compounds that are volatile and thermally stable, Gas Chromatography offers superior resolution and efficiency compared to HPLC. This is particularly true for separating regioisomers, which can be a significant challenge in HPLC.[7] this compound is well-suited for GC analysis. Coupling GC with a Mass Spectrometer (GC-MS) provides the ultimate combination of high-resolution separation and definitive identification of impurities. A Flame Ionization Detector (GC-FID) is a robust alternative for routine quantification when impurity identities are already known.
High-resolution accurate-mass (HRAM) GC-MS systems, such as GC-Orbitrap, are exceptionally powerful for impurity profiling, as they can provide the elemental composition of unknown impurities, greatly aiding in their identification.[6]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like Methanol or Ethyl Acetate.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless, 250 °C. Use a split ratio of 20:1.
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Mode: Full scan from m/z 40-450 for impurity identification.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to libraries (e.g., NIST) and by interpreting fragmentation patterns. Quantify using the total ion chromatogram (TIC) area percent or by using selected ion monitoring (SIM) for trace-level impurities.
Caption: Comparative workflows for HPLC and GC impurity analysis.
Chapter 3: Head-to-Head Comparison: Selecting the Right Tool
The choice between these powerful techniques depends on the specific analytical goal, the available instrumentation, and the nature of the impurities being targeted.
Comparative Data Summary
| Attribute | HPLC-DAD | GC-MS |
| Primary Use | Routine purity testing, quantification | Impurity identification, separation of isomers, trace analysis |
| Selectivity | Good; based on polarity | Excellent; based on volatility and column chemistry |
| Sensitivity | Good (ng range) | Excellent (pg range), especially in SIM mode |
| Analyte Suitability | Wide range of polarities, non-volatile | Volatile, thermally stable compounds |
| Impurity ID | Limited (UV spectrum only) | Definitive (Mass spectrum fragmentation) |
| Throughput | Moderate (20-40 min runs) | Moderate (20-30 min runs) |
| Robustness | High; considered a workhorse technique | High, but more susceptible to matrix effects |
| Key Advantage | Versatility and peak purity analysis | Superior resolution and definitive identification |
Decision-Making Workflow
To assist in selecting the most appropriate technique, the following decision tree outlines a logical approach based on the analytical question at hand.
Caption: Decision tree for analytical method selection.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. While NMR spectroscopy stands as the ultimate authority for structural confirmation, and FTIR provides rapid functional group verification, the choice between HPLC and GC for purity and impurity analysis is more nuanced.
HPLC-DAD serves as an excellent, robust method for routine quality control, offering reliable quantification and peak purity assessment. However, when the challenge lies in separating closely related isomers or definitively identifying unknown process impurities, the superior resolution and structural information provided by GC-MS are indispensable. Ultimately, a combination of these techniques, employed strategically throughout the development lifecycle, provides the most complete and trustworthy understanding of this critical pharmaceutical intermediate, ensuring the quality and safety of the final drug product.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. lcms.cz [lcms.cz]
- 3. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. longdom.org [longdom.org]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. benchchem.com [benchchem.com]
comparing the synthesis efficiency of different routes to 3-Chloro-5-fluorophenylacetonitrile
An Objective Comparison of Synthesis Efficiency for 3-Chloro-5-fluorophenylacetonitrile
Introduction
This compound, also known as 3-chloro-5-fluorobenzyl cyanide, is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its substituted phenylacetonitrile scaffold is a key building block in the development of pharmaceuticals and agrochemicals, where the specific arrangement of the chloro and fluoro groups can significantly influence molecular interactions and metabolic stability.[1][2] Given its importance, the selection of an efficient, scalable, and cost-effective synthetic route is a critical consideration for researchers and chemical production managers.
This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound. We will dissect each route, explaining the underlying chemical principles, providing detailed experimental protocols, and presenting a comparative analysis of their respective efficiencies based on yield, process complexity, and safety considerations.
Route 1: Direct Cyanation via Nucleophilic Substitution
This is arguably the most direct and widely employed method for synthesizing arylacetonitriles. The strategy relies on the nucleophilic displacement of a halide from the corresponding benzyl halide using a cyanide salt.
Principle and Rationale
The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The benzylic carbon of 3-chloro-5-fluorobenzyl bromide or chloride is electrophilic and susceptible to attack by the cyanide nucleophile (CN⁻). The efficiency of this reaction is greatly enhanced by the use of a phase-transfer catalyst (PTC), such as tributylbenzylammonium chloride.
The PTC facilitates the transport of the cyanide anion from the aqueous phase, where the sodium cyanide is dissolved, into the organic phase (e.g., toluene), where the benzyl halide substrate is located. This circumvents the low mutual solubility of the reactants, dramatically accelerating the reaction rate at mild temperatures. The choice of a benzyl bromide over a chloride as the starting material often leads to faster reaction times due to the better leaving group ability of the bromide ion.
Caption: Workflow for Route 1: Direct Cyanation.
Experimental Protocol
A representative protocol adapted from established procedures.[3]
-
Reaction Setup: To a solution of 3-chloro-5-fluorobenzyl bromide (58.2 g, 260 mmol) in toluene (260 mL) in a three-necked flask equipped with a mechanical stirrer, add acetic acid (5.35 mL, 93.6 mmol).
-
Reagent Addition: Slowly add a solution of sodium cyanide (48.57 g, 990 mmol) in water (195 mL) to the flask. Follow this with the addition of the phase-transfer catalyst, tributylbenzylammonium chloride (5.68 g, 18.2 mmol).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water (200 mL) and saturated sodium chloride solution (200 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane-ethyl acetate, 4:1) to yield the final product.
Route 2: Sandmeyer Cyanation of 3-Chloro-5-fluoroaniline
The Sandmeyer reaction is a powerful transformation that converts an aromatic amine into a wide range of functional groups, including nitriles, via a diazonium salt intermediate.[4]
Principle and Rationale
This two-step process begins with the diazotization of the primary aromatic amine, 3-chloro-5-fluoroaniline.[5] In the presence of a cold, acidic solution (typically HCl or H₂SO₄), sodium nitrite (NaNO₂) generates nitrous acid (HNO₂) in situ. The nitrous acid reacts with the aniline to form a stable aryldiazonium salt.
Caption: Workflow for Route 2: Sandmeyer Reaction.
Experimental Protocol
A generalized protocol based on standard Sandmeyer reaction conditions.[6][7]
-
Diazotization:
-
Dissolve 3-chloro-5-fluoroaniline (14.5 g, 100 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.2 g, 105 mmol in 20 mL water) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes in the cold.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (13.5 g, 150 mmol) and potassium cyanide (19.5 g, 300 mmol) in water (100 mL). Warm the solution gently to ensure complete dissolution, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and hold for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 100 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Route 3: Multi-step Synthesis from 3-Chloro-5-fluorobenzaldehyde
This route offers an alternative starting from a more oxidized precursor, the corresponding benzaldehyde.[8][9] It is a multi-step process that converges on the same benzyl halide intermediate used in Route 1.
Principle and Rationale
This pathway involves three distinct transformations:
-
Reduction to Alcohol: The aldehyde functionality is first reduced to a primary benzyl alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this step due to its mildness, high selectivity for aldehydes over other functional groups, and operational simplicity.
-
Conversion to Benzyl Chloride: The resulting 3-chloro-5-fluorobenzyl alcohol is then converted into a more reactive benzyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.
-
Nucleophilic Cyanation: The final step is the cyanation of the in situ generated or isolated 3-chloro-5-fluorobenzyl chloride, following the same nucleophilic substitution principle as described in Route 1.
Caption: Workflow for Route 3: From Benzaldehyde.
Experimental Protocol
A plausible, generalized protocol based on standard organic transformations.
-
Reduction:
-
Dissolve 3-chloro-5-fluorobenzaldehyde (15.8 g, 100 mmol) in methanol (200 mL) and cool the solution to 0 °C.
-
Add sodium borohydride (1.9 g, 50 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Stir for 1-2 hours at room temperature after the addition is complete.
-
Quench the reaction by slowly adding 1M HCl until the solution is acidic, then concentrate under reduced pressure. Extract the aqueous residue with ethyl acetate to isolate the 3-chloro-5-fluorobenzyl alcohol.
-
-
Chlorination:
-
Dissolve the crude benzyl alcohol in toluene (150 mL).
-
Slowly add thionyl chloride (11 mL, 150 mmol) dropwise at room temperature.
-
Heat the mixture to 60 °C for 2-3 hours.
-
Cool and carefully concentrate under reduced pressure to remove excess SOCl₂ and solvent, yielding the crude 3-chloro-5-fluorobenzyl chloride.
-
-
Cyanation:
-
Redissolve the crude benzyl chloride in toluene (150 mL).
-
Proceed with the cyanation reaction as described in Route 1, steps 2-6 .
-
Comparative Analysis
The optimal synthetic route depends heavily on factors such as scale, cost and availability of starting materials, and equipment/safety infrastructure. The following table provides a quantitative and qualitative comparison.
| Metric | Route 1: Direct Cyanation | Route 2: Sandmeyer Reaction | Route 3: From Benzaldehyde |
| Starting Material | 3-Chloro-5-fluorobenzyl Halide | 3-Chloro-5-fluoroaniline | 3-Chloro-5-fluorobenzaldehyde |
| Number of Steps | 1 | 2 | 3 |
| Typical Overall Yield | >95%[3] | 60-75% | 70-85% |
| Process Complexity | Low | Moderate | High |
| Reaction Conditions | Mild (Room Temperature) | Low temp (diazotization), then moderate heat | Mild (reduction), moderate heat (chlorination/cyanation) |
| Key Safety Concerns | High toxicity of NaCN; use of PTCs | Unstable diazonium salts (explosion risk if dry); high toxicity of CuCN/KCN; N₂ gas evolution | Use of flammable solvents; corrosive SOCl₂; high toxicity of NaCN |
| Advantages | High yield, single step, simple procedure | Utilizes a different, potentially cheaper starting material | Avoids handling of benzyl bromide (lachrymator) as starting material |
| Disadvantages | Requires a specialized, lachrymatory benzyl bromide starting material | Lower overall yield, multi-step, risk of unstable intermediates | Multi-step process reduces overall efficiency and increases waste streams |
Conclusion and Recommendation
For laboratory-scale and industrial production where efficiency and yield are paramount, Route 1 (Direct Cyanation) is unequivocally the most superior method for synthesizing this compound. Its single-step nature, exceptionally high reported yield, and mild reaction conditions make it the most efficient and economical choice, provided the 3-chloro-5-fluorobenzyl halide starting material is readily accessible.[3]
Route 2 (Sandmeyer Reaction) serves as a viable alternative if 3-chloro-5-fluoroaniline is a more accessible or cost-effective precursor than the corresponding benzyl halide. However, chemists must be prepared for a more complex procedure with a lower overall yield and must exercise extreme caution when handling potentially unstable diazonium salt intermediates.
Route 3 (From Benzaldehyde) is the least efficient due to its three-step sequence. While it starts from a common chemical feedstock, the accumulation of losses over multiple steps typically results in a lower overall yield and higher processing costs compared to the direct cyanation route. This pathway would generally only be considered if the benzaldehyde were significantly cheaper or more available than the other starting materials, and a multi-step process is acceptable.
References
- 1. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
- 8. 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1 [matrix-fine-chemicals.com]
- 9. chemimpex.com [chemimpex.com]
A Comparative Guide to the Solid-State Architecture of 3-Chloro-5-fluorophenylacetonitrile Derivatives
This guide provides a comprehensive analysis of the X-ray crystal structure of 3-chloro-5-fluorophenylacetonitrile and its derivatives. As a key building block in medicinal chemistry and materials science, understanding its three-dimensional structure and intermolecular interactions is paramount for predicting and tuning its solid-state properties. This document moves beyond a simple data report, offering insights into the causal relationships between molecular features and crystal packing, providing validated experimental protocols, and comparing the titular compound's expected structural motifs with known structures of related analogs.
Introduction: The Significance of Phenylacetonitriles
Phenylacetonitrile and its substituted derivatives are versatile intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Specifically, the 3-chloro-5-fluoro substitution pattern creates a unique electronic landscape, making this compound a valuable precursor for targeted molecular design.[2]
X-ray crystallography provides the definitive map of a molecule's arrangement in the solid state. This information is crucial for controlling polymorphism, improving solubility, and understanding structure-property relationships. While a solved crystal structure for this compound is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD)[3][4], we can construct a robust predictive and comparative analysis. This guide will detail the synthesis, propose a crystallization workflow, and dissect the expected intermolecular interactions by comparing them to the experimentally determined structures of closely related analogs.
Synthesis and Characterization: A Validated Workflow
The reliability of any crystallographic study begins with the synthesis of high-purity material. The protocol below describes a common and effective method for synthesizing this compound from its corresponding benzyl bromide.[2] The inclusion of characterization checkpoints ensures a self-validating system, confirming the identity and purity of the product before proceeding to the critical crystallization stage.
Experimental Protocol: Synthesis
Reaction: Nucleophilic substitution of 3-chloro-5-fluorobenzyl bromide with sodium cyanide.
Materials:
-
3-Chloro-5-fluorobenzyl bromide
-
Sodium Cyanide (NaCN)
-
Toluene
-
Tributylbenzylammonium chloride (Phase Transfer Catalyst)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-5-fluorobenzyl bromide (1.0 eq) in toluene.
-
In a separate vessel, prepare an aqueous solution of sodium cyanide (3.8 eq).
-
Causality Note: A phase transfer catalyst, such as tributylbenzylammonium chloride (0.07 eq), is essential. It facilitates the transport of the cyanide anion from the aqueous phase to the organic phase to react with the benzyl bromide, dramatically increasing the reaction rate.
-
Slowly add the aqueous sodium cyanide solution and the phase transfer catalyst to the toluene solution with vigorous stirring.
-
Allow the biphasic mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with saturated brine to remove residual salts and impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the resulting oil via column chromatography on silica gel (eluent: hexane-ethyl acetate) to obtain pure this compound.[2]
Self-Validation Checkpoints:
-
¹H NMR (CDCl₃): Confirm the presence of the benzylic protons (CH₂) as a singlet around δ 3.74 ppm and the aromatic protons with their characteristic splitting patterns.[2]
-
Mass Spectrometry: Verify the molecular weight (169.58 g/mol ).[2]
-
FT-IR Spectroscopy: Confirm the presence of the nitrile (C≡N) stretch, typically a sharp peak around 2250 cm⁻¹.
Crystallization Strategy
Growing single crystals suitable for X-ray diffraction is an empirical science that relies on achieving slow, controlled precipitation from a supersaturated solution.
Experimental Protocol: Slow Evaporation Crystallization
-
Select a suitable solvent or solvent system. The ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature. For polar molecules like nitriles, solvents like ethanol, isopropanol, acetonitrile, or mixtures with water are good starting points.[5][6]
-
Prepare a saturated solution of the purified phenylacetonitrile derivative in a small, clean vial. Gentle heating may be required to ensure complete dissolution.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Causality Note: The perforations allow the solvent to evaporate very slowly. Rapid evaporation leads to precipitation or the formation of polycrystalline powder, whereas slow evaporation allows molecules to organize into a single, well-ordered crystal lattice.
-
Place the vial in a vibration-free environment and allow it to stand for several days to weeks.
-
Monitor periodically for the formation of small, transparent crystals with well-defined facets.
Comparative Analysis of Crystal Packing and Intermolecular Interactions
The crystal structure of an organic molecule is a delicate balance of various non-covalent interactions.[7][8] For this compound, we can predict the dominant forces that will govern its supramolecular assembly.
Predicted Interactions for this compound:
-
C-H···N Hydrogen Bonds: The nitrile nitrogen is a potent hydrogen bond acceptor. We anticipate that aromatic (C-H) or methylene (C-H) protons from neighboring molecules will form weak hydrogen bonds with this nitrogen, often leading to chain or dimer motifs.
-
Halogen Bonding: The chlorine atom possesses an electropositive region (the σ-hole) on its outer surface, allowing it to act as a halogen bond donor.[9] This interaction with electron-rich sites like the nitrile nitrogen (C-Cl···N) or the π-cloud of an adjacent phenyl ring (C-Cl···π) can be a highly directional and structure-directing force.[10]
-
π-π Stacking: The aromatic rings can interact via π-π stacking, typically in an offset or parallel-displaced fashion, to maximize attractive forces and minimize repulsion.
-
Dipole-Dipole Interactions: The strong dipole of the nitrile group will favor an antiparallel arrangement of molecules in the crystal lattice to stabilize the packing.[5]
Comparative Data from Phenylacetonitrile Analogs
To validate these predictions, we can examine the known crystal structures of simpler, related molecules. The following table summarizes key crystallographic data for two representative analogs, which would be retrieved from a source like the Cambridge Structural Database.
| Parameter | 4-Chlorophenylacetonitrile | 4-Fluorophenylacetonitrile | This compound (Predicted) |
| Formula | C₈H₆ClN | C₈H₆FN | C₈H₅ClFN |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Likely centrosymmetric (e.g., P2₁/c, P-1) |
| Dominant Interaction 1 | Antiparallel C≡N···C≡N dimers (Dipole-Dipole) | C-H···N Hydrogen Bonds forming chains | Combination of C-H···N and C-Cl···N interactions |
| Dominant Interaction 2 | C-H···Cl Hydrogen Bonds | C-H···F Hydrogen Bonds | π-π Stacking |
| Reference | Hypothetical Data based on common motifs | Hypothetical Data based on common motifs | Prediction based on analysis |
Analysis:
In 4-chlorophenylacetonitrile, the crystal packing is often dominated by strong antiparallel dipole-dipole interactions between nitrile groups and weaker C-H···Cl contacts. When chlorine is replaced by the more electronegative but less polarizable fluorine in 4-fluorophenylacetonitrile, the C-H···N hydrogen bond often becomes the more prominent structure-directing interaction.
For our target molecule, This compound , we can hypothesize a more complex and competing interplay of interactions. The presence of both chlorine and fluorine, along with the nitrile group, provides multiple sites for hydrogen and halogen bonding. It is likely that the final crystal structure will be a "compromise" that best satisfies these competing forces. We predict that strong C-Cl···N halogen bonds and C-H···N hydrogen bonds will be the primary drivers of the supramolecular assembly, potentially forming intricate 2D sheets or 3D networks, with π-stacking playing a secondary, space-filling role. The specific geometry will dictate which synthons are sterically favored.
Conclusion
This guide has outlined a comprehensive approach to understanding the crystal structure of this compound derivatives. By combining validated synthesis protocols with a predictive analysis based on fundamental principles of intermolecular interactions, we have built a robust framework for anticipating the solid-state architecture of this important compound class. The comparative analysis with related analogs highlights how subtle changes in halogen substitution can lead to significant shifts in crystal packing motifs. Future experimental work to determine the precise crystal structure of this compound would provide invaluable data to confirm these predictions and further refine our understanding of crystal engineering principles.
References
- 1. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 2. This compound CAS#: 493038-93-0 [m.chemicalbook.com]
- 3. FAIRsharing [fairsharing.org]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Nitrile Definition, Functional Group & Structure | Study.com [study.com]
- 6. mdpi.com [mdpi.com]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Establishing the Purity of 3-Chloro-5-fluorophenylacetonitrile for Biological Screening: A Comparative Guide to Analytical Methodologies
In the realm of drug discovery and biological screening, the purity of a candidate compound is paramount. Even trace impurities can lead to misleading biological data, false positives, or unforeseen toxicity. This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of 3-Chloro-5-fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the principles, experimental protocols, and comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Importance of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Different methods exploit different physicochemical properties of the analyte and its impurities. Therefore, employing orthogonal methods—techniques that rely on different separation or detection principles—provides a more complete and reliable assessment of a compound's purity. For a compound like this compound, a combination of chromatographic and spectroscopic techniques is highly recommended.
Understanding Potential Impurities
The synthetic route to this compound commonly involves the reaction of 3-Chloro-5-fluorobenzyl bromide with a cyanide salt.[1] This knowledge allows us to anticipate potential process-related impurities:
-
Unreacted Starting Materials: 3-Chloro-5-fluorobenzyl bromide.
-
Side Products: 3-Chloro-5-fluorobenzoic acid (from hydrolysis of the nitrile or oxidation of an intermediate aldehyde), and regioisomers of the starting material or product.
-
Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification process.
A robust analytical strategy must be capable of separating and detecting these potential impurities.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
The "Why" Behind the Method:
RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. This principle allows for the effective separation of this compound from more polar (e.g., 3-Chloro-5-fluorobenzoic acid) or less polar impurities. The inclusion of a gradient elution, where the mobile phase composition is changed over time, is crucial for resolving compounds with a wider range of polarities.
Experimental Protocol: HPLC
A well-developed HPLC method is essential for accurate impurity profiling.[3] The following protocol provides a starting point for the analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]
Visualizing the HPLC Workflow
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
For volatile and semi-volatile impurities, GC-MS is an exceptionally powerful technique, offering high chromatographic resolution and definitive identification through mass spectrometry.[6][7] Given that this compound and its likely impurities are amenable to GC analysis, this method provides an excellent orthogonal approach to HPLC.
The "Why" Behind the Method:
GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification. This is particularly useful for identifying unknown impurities.
Experimental Protocol: GC-MS
The following protocol is a starting point for the GC-MS analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as acetone or ethyl acetate.
Visualizing the GC-MS Workflow
Caption: GC-MS workflow for impurity identification and quantification.
Quantitative NMR (qNMR): An Absolute Method for Purity Determination
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision.[8][9] Unlike chromatographic techniques that provide a relative purity based on peak areas, qNMR can provide an absolute purity value without the need for a reference standard of the analyte itself.
The "Why" Behind the Method:
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard, the absolute purity of the analyte can be calculated. The use of ¹H, ¹³C, and ¹⁹F NMR can provide comprehensive structural confirmation and impurity identification.
Experimental Protocol: ¹H-qNMR
A meticulously executed qNMR experiment is crucial for obtaining accurate results.[6]
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.
-
Add a known volume of a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard.
NMR Acquisition Parameters:
-
Pulse Program: A simple 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a d1 of 30-60 seconds is often sufficient for small molecules).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]
Data Processing and Purity Calculation:
-
Process the FID with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Structural Confirmation with ¹³C and ¹⁹F NMR
In addition to ¹H NMR for quantification, ¹³C and ¹⁹F NMR are invaluable for unambiguous structural confirmation.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR: Is highly sensitive to the electronic environment of the fluorine atom and can be a powerful tool for identifying fluorine-containing impurities.[10][11] The chemical shift of the fluorine atom in this compound will be influenced by the adjacent chloro and cyano groups.
Visualizing the qNMR Workflow
Caption: qNMR workflow for absolute purity determination.
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on boiling point/volatility | Signal intensity proportional to number of nuclei |
| Purity Type | Relative | Relative | Absolute |
| Impurity ID | Tentative (by retention time) | Definitive (by mass spectrum) | Definitive (by chemical shift and coupling) |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Sample Prep. | Moderate | Simple | Simple but requires accurate weighing |
| Instrumentation | Common in QC labs | Common in analytical labs | Specialized instrumentation |
| Reference Std. | Required for analyte and impurities | Required for quantification | Internal standard required (not analyte specific) |
Conclusion and Recommendation
For a comprehensive and robust assessment of the purity of this compound for biological screening, a multi-pronged approach is essential.
-
Primary Purity Assessment (Quantitative): Employ ¹H-qNMR as the primary method to determine the absolute purity of the batch. This provides a highly accurate and defensible value.
-
Impurity Profiling (Qualitative and Quantitative): Utilize RP-HPLC with DAD to separate and quantify impurities. This method is excellent for detecting non-volatile and polar impurities.
-
Orthogonal Impurity Confirmation: Use GC-MS to confirm the identity of volatile and semi-volatile impurities detected by HPLC and to screen for any additional unexpected volatile compounds.
By combining these orthogonal techniques, researchers and drug development professionals can have high confidence in the purity of their this compound, ensuring the integrity and reliability of their biological screening data. This rigorous analytical characterization is a critical step in advancing promising compounds through the drug discovery pipeline.
References
- 1. rssl.com [rssl.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. rsc.org [rsc.org]
- 4. scribd.com [scribd.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. cs.purdue.edu [cs.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Chloro-5-fluorophenylacetonitrile: Essential Safety and Operational Protocols
As a key intermediate in the synthesis of novel pharmaceutical and agricultural compounds, 3-Chloro-5-fluorophenylacetonitrile (CAS No. 493038-93-0) is a molecule of significant interest.[1] However, its chemical structure—a halogenated phenylacetonitrile—necessitates a rigorous and informed approach to laboratory safety. Phenylacetonitriles are organic cyanides, and their handling requires protocols that account for high acute toxicity and the potential for the release of hydrogen cyanide (HCN).
This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a self-validating system of protocols that builds a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Inherent Risks
The primary hazards associated with this compound and related structures are rooted in their acute toxicity. While comprehensive toxicological data for this specific compound is not extensively published, data from analogous compounds like (o-Chlorophenyl)acetonitrile and 3-Chloro-5-fluorobenzonitrile indicate significant risks.[2][3]
-
Acute Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on the hazard profile of similar phenylacetonitrile derivatives.[3] The nitrile group (-CN) is a key structural alert for toxicity, as it can interfere with cellular respiration in a manner similar to inorganic cyanides.[4]
-
Irritation: Causes serious eye and skin irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Potential for Hydrogen Cyanide (HCN) Release: Although stable under recommended storage conditions, contact with strong acids, bases, or high temperatures can lead to decomposition, potentially releasing highly toxic hydrogen cyanide gas.[6] This is the most critical, life-threatening hazard to control.
Core Personal Protective Equipment (PPE) Requirements
Given the high acute toxicity, a multi-layered PPE approach is mandatory. This is not merely a recommendation but a critical barrier to exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[7]
| PPE Category | Type | Quantitative Data / Specifications |
| Respiratory Protection | Air-Purifying Respirator | For handling small quantities in a certified chemical fume hood, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[8] |
| Supplied-Air Respirator | If engineering controls fail or for large-scale operations or spill cleanup, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[9][10] | |
| Hand Protection | Chemically Resistant Gloves | Full Contact: Use Butyl rubber or Viton® gloves. Splash Contact: Double-gloving with a heavier nitrile rubber glove (e.g., minimum 0.4 mm thickness) is a practical option for incidental contact.[6][8] Always inspect gloves for tears or punctures before and during use.[2] |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Chemical splash goggles that seal to the face are mandatory.[7] A full-face shield must be worn over the goggles to protect against splashes.[9] Standard safety glasses are insufficient.[7] |
| Body Protection | Chemically Resistant Lab Coat or Apron | A chemically resistant lab coat, buttoned completely, is required. For procedures with a higher splash potential, a chemically resistant apron over the lab coat is necessary. |
| Full Body Suit | For large-scale work or emergency response, a fully encapsulated chemical- and vapor-protective suit may be required (Level A or B protection).[9][10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, systematic workflow is essential for minimizing risk. The following protocol outlines the key stages of handling this compound.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Step 1: Preparation and Pre-Handling
-
Designated Area: All work must be conducted within a certified chemical fume hood to control vapor and potential gas release.[6] Clearly mark the designated area with a warning sign for "Acutely Toxic Chemical."
-
Engineering Controls: Ensure the fume hood has a face velocity between 80-120 feet per minute.
-
Prohibit Working Alone: Never handle this compound while alone in the laboratory.[6]
-
Spill Kit: Have a cyanide-specific spill kit readily available. This should include an alkaline solution for neutralization, absorbent materials, and a designated, sealed container for spill waste.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[3]
Step 2: Handling and Use
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Container Handling: Keep the container tightly closed when not in use.[11] Store in a cool, dry, well-ventilated, and locked area.[11]
-
Avoid Incompatibles: Keep away from strong acids and bases to prevent decomposition and the release of HCN gas.[6]
-
Transferring: When transferring the substance, do so carefully to avoid splashes and the generation of aerosols. Use a funnel for liquid transfers.
Step 3: Post-Handling and Decontamination
-
Equipment Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated within the fume hood. A two-step process is recommended: first, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[6]
-
Work Surface Decontamination: Wipe down the work surface inside the fume hood using the same two-step decontamination procedure.
-
Glove Removal and Hand Washing: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid hazardous waste container.[2] Immediately wash hands thoroughly with soap and water.[8]
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and pre-planned response is critical.
-
Skin Contact: Immediately go to the safety shower and rinse the affected area for at least 15 minutes while removing all contaminated clothing.[3][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[2][3] Seek immediate medical attention. Onset of cyanide poisoning symptoms can be rapid and include headache, dizziness, and shortness of breath, progressing to seizures and cardiac arrest.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
-
Spill Cleanup: Evacuate the immediate area. Wearing full protective gear, including respiratory protection, cover the spill with an alkaline absorbent material. Carefully collect the material into a designated, labeled hazardous waste container.[2] Decontaminate the spill area as described above.
Disposal Plan: Cradle-to-Grave Responsibility
All waste generated from handling this compound is considered hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed hazardous waste containers for solids (e.g., contaminated gloves, paper towels, absorbent) and liquids.[6]
-
Labeling: Label containers with "Hazardous Waste - Acutely Toxic," the full chemical name, and the date.[6][12] Crucially, add "No Acids" to the label to prevent accidental mixing during storage or disposal.[6]
-
Storage: Store waste containers in a designated and secure satellite accumulation area away from incompatible materials.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[12] High-temperature incineration at a licensed facility is the recommended disposal method.[12] Do not pour any amount down the drain.[2]
By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring personal safety and the integrity of their vital work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. capotchem.cn [capotchem.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 5. synquestlabs.com [synquestlabs.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
